Product packaging for 3-ethyl-2-methylhept-2-ene(Cat. No.:CAS No. 19780-61-1)

3-ethyl-2-methylhept-2-ene

Cat. No.: B011558
CAS No.: 19780-61-1
M. Wt: 140.27 g/mol
InChI Key: JCVDGJIYXBDDCK-UHFFFAOYSA-N
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Description

3-ethyl-2-methylhept-2-ene is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B011558 3-ethyl-2-methylhept-2-ene CAS No. 19780-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19780-61-1

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

3-ethyl-2-methylhept-2-ene

InChI

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3

InChI Key

JCVDGJIYXBDDCK-UHFFFAOYSA-N

SMILES

CCCCC(=C(C)C)CC

Canonical SMILES

CCCCC(=C(C)C)CC

Other CAS No.

19780-61-1

Origin of Product

United States

Foundational & Exploratory

3-ethyl-2-methylhept-2-ene chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 3-ethyl-2-methylhept-2-ene

This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physical and chemical characteristics, plausible experimental protocols for its synthesis and analysis, and its expected reactivity. All quantitative data are summarized in structured tables, and logical workflows are visualized using the DOT language.

Core Chemical Properties

This compound is a branched alkene with the molecular formula C10H20.[1][2] Its structure features a carbon-carbon double bond, which is the primary determinant of its chemical reactivity.

Physical Properties

The known physical properties of this compound are summarized in Table 1. These properties are essential for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number19780-61-1[1][2]
Molecular FormulaC10H20[1][2]
Molecular Weight140.27 g/mol [3][4]
Boiling Point170.1°C at 760 mmHg[1][2]
Density0.75 g/cm³[1][2]
Refractive Index1.428[1][2]
Flash Point46.5°C[1][2]
Vapor Pressure1.98 mmHg at 25°C[1]
Computed Properties

Computational models provide further insights into the molecular characteristics of this compound. These computed properties, detailed in Table 2, are valuable for predicting its behavior in various chemical and biological systems.

PropertyValueReference
XLogP34.9[4]
Topological Polar Surface Area0 Ų[4]
Heavy Atom Count10[4]
Rotatable Bond Count4[4]
Monoisotopic Mass140.156500638 Da[4]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below. This involves the reaction of a ketone with a Grignard reagent to form a tertiary alcohol, which is then dehydrated to yield the target alkene.

G cluster_synthesis Synthesis Workflow Heptan-2-one Heptan-2-one Grignard Reaction Grignard Reaction Heptan-2-one->Grignard Reaction Ethylmagnesium Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide->Grignard Reaction 3-Methyl-3-ethylheptan-2-ol 3-Methyl-3-ethylheptan-2-ol Grignard Reaction->3-Methyl-3-ethylheptan-2-ol Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration 3-Methyl-3-ethylheptan-2-ol->Acid-Catalyzed Dehydration This compound This compound Acid-Catalyzed Dehydration->this compound G cluster_reaction Electrophilic Addition Mechanism Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + H+ Electrophile H-X Product 3-halo-3-ethyl-2-methylheptane Carbocation->Product + X- Nucleophile X- G cluster_screening In Silico Screening Workflow Compound This compound and Derivatives ADME_Prediction ADME/Toxicity Prediction Compound->ADME_Prediction Target_Prediction Biological Target Prediction Compound->Target_Prediction Docking Molecular Docking ADME_Prediction->Docking Target_Prediction->Docking Lead_Identification Lead Candidate Identification Docking->Lead_Identification

References

An In-depth Technical Guide to the Synthesis of 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-ethyl-2-methylhept-2-ene, a substituted alkene of interest in organic synthesis and potentially as a building block in medicinal chemistry. The focus of this document is on practical, laboratory-scale preparations, emphasizing the Wittig reaction as the most direct and regioselective method. An alternative approach via a Grignard reaction followed by dehydration is also discussed. Detailed, albeit theoretical, experimental protocols are provided, alongside a comparative analysis of the two main strategies.

Executive Summary

The synthesis of this compound can be efficiently achieved through two principal retrosynthetic disconnections, both leveraging common and well-understood organic transformations. The most direct approach involves the Wittig olefination, which offers excellent control over the placement of the double bond. An alternative, two-step sequence involves a Grignard addition to a suitable ketone to form a tertiary alcohol, which is subsequently dehydrated to yield the target alkene. This guide will explore both methodologies, providing detailed procedural outlines and a discussion of their relative merits.

Retrosynthetic Analysis and Strategic Comparison

The logical pathways for the synthesis of this compound are depicted below. The Wittig reaction offers two possible disconnections of the target double bond, while the Grignard route involves the formation of a precursor tertiary alcohol.

G cluster_wittig Wittig Reaction Routes cluster_grignard Grignard Reaction Route Target This compound Wittig Wittig Olefination Target->Wittig Grignard Grignard Reaction + Dehydration Target->Grignard RouteA Route A Wittig->RouteA RouteB Route B Wittig->RouteB KetoneA 3-Pentanone RouteA->KetoneA YlideA Isopropylidene triphenylphosphorane RouteA->YlideA KetoneB Heptan-2-one RouteB->KetoneB YlideB Ethyltriphenyl phosphonium ylide RouteB->YlideB PhosphoniumA Isopropyltriphenylphosphonium bromide YlideA->PhosphoniumA PhosphoniumB Ethyltriphenylphosphonium bromide YlideB->PhosphoniumB PPh3 Triphenylphosphine PhosphoniumA->PPh3 AlkylHalideA 2-Bromopropane PhosphoniumA->AlkylHalideA PhosphoniumB->PPh3 AlkylHalideB Bromoethane PhosphoniumB->AlkylHalideB Dehydration Dehydration Grignard->Dehydration Alcohol 3-ethyl-2-methylheptan-2-ol Dehydration->Alcohol GrignardReaction Grignard Reaction Alcohol->GrignardReaction KetoneG 3-Pentanone GrignardReaction->KetoneG GrignardReagent Isopropylmagnesium bromide GrignardReaction->GrignardReagent Mg Magnesium GrignardReagent->Mg AlkylHalideG 2-Bromopropane GrignardReagent->AlkylHalideG

Caption: Retrosynthetic analysis of this compound via Wittig and Grignard reaction pathways.

Route A of the Wittig synthesis is generally preferred due to the use of a secondary alkyl halide for the phosphonium salt preparation, which is more reactive than the primary halide in Route B, although steric hindrance can be a factor. The Grignard approach is a classic and robust method for C-C bond formation but requires an additional dehydration step which may lead to regioisomeric byproducts.

Synthesis Method 1: The Wittig Reaction

The Wittig reaction is a highly reliable method for alkene synthesis from carbonyl compounds. It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.

Route A: 3-Pentanone and Isopropyltriphenylphosphonium Bromide

This is the recommended Wittig approach.

Experimental Protocol:

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (26.23 g, 0.1 mol) and 100 mL of dry toluene.

  • Stir the mixture to dissolve the triphenylphosphine.

  • Add 2-bromopropane (12.3 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Cool the mixture to room temperature and collect the white solid by vacuum filtration.

  • Wash the solid with cold dry toluene (2 x 30 mL) and dry under vacuum to yield isopropyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

  • In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend isopropyltriphenylphosphonium bromide (38.5 g, 0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via a syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield this compound.

ParameterValue
Reactants 3-Pentanone, Isopropyltriphenylphosphonium bromide
Base n-Butyllithium
Solvent Tetrahydrofuran (THF)
Reaction Time 12 hours
Temperature 0 °C to Room Temperature
Theoretical Yield 14.03 g
Reported Yield (Not available in literature for this specific reaction)
Route B: Heptan-2-one and Ethyltriphenylphosphonium Bromide

Experimental Protocol:

Step 1: Preparation of Ethyltriphenylphosphonium Bromide

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (26.23 g, 0.1 mol) in 100 mL of acetonitrile.

  • Add bromoethane (10.9 g, 0.1 mol) to the solution.

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to give ethyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

The procedure is analogous to Route A, substituting heptan-2-one for 3-pentanone and ethyltriphenylphosphonium bromide for isopropyltriphenylphosphonium bromide.

ParameterValue
Reactants Heptan-2-one, Ethyltriphenylphosphonium bromide
Base n-Butyllithium
Solvent Tetrahydrofuran (THF)
Reaction Time 12 hours
Temperature 0 °C to Room Temperature
Theoretical Yield 14.03 g
Reported Yield (Not available in literature for this specific reaction)

Synthesis Method 2: Grignard Reaction and Dehydration

This two-step approach first constructs the carbon skeleton of the corresponding tertiary alcohol, which is then dehydrated to the target alkene.

Experimental Protocol:

Step 1: Synthesis of 3-ethyl-2-methylheptan-2-ol via Grignard Reaction

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (2.67 g, 0.11 mol).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of 2-bromopropane (12.3 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Add a small portion of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker.

  • Add 50 mL of saturated aqueous ammonium chloride solution and stir until all the solids dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude 3-ethyl-2-methylheptan-2-ol.

Step 2: Dehydration of 3-ethyl-2-methylheptan-2-ol

  • Place the crude 3-ethyl-2-methylheptan-2-ol in a 250 mL round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops) or a few crystals of iodine.

  • Set up a simple distillation apparatus.

  • Gently heat the flask. The alkene product will co-distill with water.

  • Collect the distillate in a flask cooled in an ice bath.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the resulting this compound by fractional distillation.

ParameterValue
Reactants (Grignard) 3-Pentanone, Isopropylmagnesium bromide
Solvent (Grignard) Diethyl ether
Reaction Time (Grignard) 2 hours
Temperature (Grignard) 0 °C to Room Temperature
Dehydrating Agent Sulfuric acid (catalytic) or Iodine
Purification Fractional Distillation
Theoretical Yield ~12.63 g (from alcohol)
Reported Yield (Not available in literature for this specific reaction)

Conclusion

Both the Wittig reaction and the Grignard/dehydration sequence represent viable pathways for the synthesis of this compound. The Wittig reaction, particularly Route A, offers a more direct and regioselective synthesis, avoiding the potential for isomeric mixtures that can arise from the dehydration of the tertiary alcohol in the Grignard route. For applications requiring high purity and unambiguous double bond placement, the Wittig olefination is the superior method. However, the Grignard reaction is a cost-effective and powerful tool for carbon-carbon bond formation and may be suitable for applications where subsequent purification can readily separate any isomeric byproducts. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available starting materials.

Spectroscopic Profile of 3-Ethyl-2-methylhept-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the alkene 3-ethyl-2-methylhept-2-ene (CAS No. 19780-61-1). Due to the limited availability of public experimental spectra for this compound, this document presents predicted spectroscopic data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are based on established, general protocols for the spectroscopic analysis of liquid organic compounds and serve as a guide for researchers working with this or structurally similar molecules. This guide is intended to support identification, characterization, and quality control efforts in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₂₀

  • Molecular Weight: 140.27 g/mol

  • CAS Number: 19780-61-1[1][2][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for the identification of the compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment (Proton)
~1.95 - 2.10q2H-CH₂- (ethyl group on double bond)
~1.85 - 1.95t2H-CH₂- (adjacent to double bond in heptyl chain)
~1.65s3H=C-CH₃ (methyl group on double bond)
~1.60s3H=C-CH₃ (methyl group on double bond)
~1.25 - 1.40m4H-CH₂-CH₂- (heptyl chain)
~0.95t3H-CH₃ (terminal methyl of ethyl group)
~0.88t3H-CH₃ (terminal methyl of heptyl chain)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment (Carbon)
~135.5=C< (quaternary)
~125.0=C< (quaternary)
~39.5-CH₂- (heptyl chain)
~32.0-CH₂- (heptyl chain)
~28.0-CH₂- (ethyl group)
~23.0-CH₂- (heptyl chain)
~22.5=C-CH₃
~20.5=C-CH₃
~14.0-CH₃ (terminal, heptyl)
~13.5-CH₃ (terminal, ethyl)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
~2960 - 2850StrongC-H stretch (alkane)
~1670MediumC=C stretch (tetrasubstituted alkene)
~1460MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment (Fragment)
14030[M]⁺ (Molecular Ion)
12520[M - CH₃]⁺
111100[M - C₂H₅]⁺
9760[M - C₃H₇]⁺
8350[M - C₄H₉]⁺
6940[C₅H₉]⁺
5570[C₄H₇]⁺
4180[C₃H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • For ¹H NMR, accurately weigh 5-25 mg of the liquid sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]

  • The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

  • The solution can be prepared in a small vial and then transferred to the NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[1][4]

  • Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]

  • Cap the NMR tube securely to prevent evaporation.[5]

3.1.2. Data Acquisition

  • Insert the prepared NMR tube into the spectrometer.

  • The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[5]

  • The magnetic field homogeneity is optimized through a process called shimming to enhance spectral resolution.[5]

  • The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[5]

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, before initiating data collection.[5]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

  • For liquid samples, the "neat" method is commonly employed.

  • Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl).

  • Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[6]

  • Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.[7]

3.2.2. Data Acquisition

  • Place the prepared salt plates or position the ATR accessory in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty instrument or clean ATR crystal.

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of the liquid sample in a volatile organic solvent (e.g., methanol or hexane).

  • The concentration should be low enough to avoid overloading the GC column.

3.3.2. Data Acquisition

  • A small volume (typically 1 µL) of the prepared solution is injected into the GC-MS instrument.[8]

  • The sample is vaporized in the heated injection port and carried by an inert gas (e.g., Helium) onto the GC column.[8]

  • The column is subjected to a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical program might start at 60°C, hold for 2 minutes, and then ramp up to 300°C at a rate of 10°C per minute.[8]

  • As the separated components elute from the column, they enter the mass spectrometer.

  • In the mass spectrometer, the molecules are ionized (commonly by electron impact at 70 eV), fragmented, and then separated based on their mass-to-charge ratio (m/z) to generate a mass spectrum for each component.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Liquid Sample IR IR Spectroscopy Sample->IR Analyze NMR NMR Spectroscopy (1H, 13C) Sample->NMR Analyze MS Mass Spectrometry (GC-MS) Sample->MS Analyze IR_Data Functional Group Identification IR->IR_Data Provides NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Structure Proposed Structure IR_Data->Structure Combine Evidence NMR_Data->Structure Combine Evidence MS_Data->Structure Combine Evidence

Caption: Logical workflow for spectroscopic analysis.

Conclusion

References

An In-depth Technical Guide to 3-ethyl-2-methylhept-2-ene: IUPAC Nomenclature and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the organic compound 3-ethyl-2-methylhept-2-ene, focusing on its IUPAC nomenclature, chemical structure, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Structural Verification

The systematic name this compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The naming process involves identifying the parent hydrocarbon chain, locating the principal functional group, and identifying and numbering any substituents.

Step 1: Identification of the Principal Functional Group and Parent Chain

The suffix "-ene" indicates that the principal functional group is a carbon-carbon double bond (C=C), classifying the molecule as an alkene. According to IUPAC rules for alkenes, the parent chain is the longest continuous carbon chain that includes the double bond.

For the structure corresponding to this compound, the double bond is located at the second carbon position of a seven-carbon chain, hence the "hept-2-ene" designation.

Step 2: Numbering the Parent Chain

The parent chain is numbered from the end that gives the carbon atoms of the double bond the lowest possible numbers. In this case, numbering from right to left (as depicted in the structural diagram below) assigns the double bond to positions 2 and 3.

Step 3: Identification and Naming of Substituents

With the parent chain numbered, the substituents are identified and their positions are located:

  • A methyl group (-CH₃) is attached to the second carbon.

  • An ethyl group (-CH₂CH₃) is attached to the third carbon.

Step 4: Assembling the Full IUPAC Name

The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. Therefore, the complete and correct IUPAC name is This compound .

Chemical Structure and Visualization

The chemical structure of this compound is a branched alkene. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms in the molecule.

Figure 1: 2D structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
Density 0.75 g/cm³[1]
Boiling Point 170.1 °C at 760 mmHg[1]
Refractive Index 1.428[1]
Flash Point 46.5 °C[1]
CAS Number 19780-61-1

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above, such as boiling point, density, and refractive index, would follow standard laboratory procedures as outlined in established chemical literature and pharmacopeias. These methods typically involve techniques like distillation for boiling point determination, pycnometry for density, and refractometry for the refractive index. The flash point is determined using standardized apparatus such as a Pensky-Martens closed-cup tester.

Logical Workflow for IUPAC Nomenclature

The process of determining the IUPAC name for a branched alkene can be represented by the following logical workflow.

G A Identify the principal functional group (alkene) B Find the longest continuous carbon chain containing the double bond A->B C Number the chain to give the double bond the lowest possible number B->C D Identify and locate all substituents C->D E Alphabetize the substituents D->E F Assemble the full IUPAC name E->F

Figure 2: IUPAC Naming Workflow for Alkenes

References

physical and chemical characteristics of 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-ethyl-2-methylhept-2-ene (CAS No. 19780-61-1). This trisubstituted alkene is a valuable compound for research in organic synthesis and as a potential building block in the development of novel chemical entities. This document outlines its known physical properties, expected chemical reactivity based on its structure, a representative synthetic protocol, and key spectral data.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Physical Properties

A compilation of the key physical data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1][2]
CAS Number 19780-61-1[1][2]
Density 0.75 g/cm³
Boiling Point 170.1 °C at 760 mmHg
Refractive Index 1.428
Flash Point 46.5 °C
Vapor Pressure 1.98 mmHg at 25 °C
Kovats Retention Index (Standard non-polar) 979.1[1]
Kovats Retention Index (Semi-standard non-polar) 1073[1]
Chemical Properties

This compound is a trisubstituted alkene, and its chemical reactivity is primarily dictated by the presence of the carbon-carbon double bond. Due to the steric hindrance around the double bond, reaction rates may be slower compared to less substituted alkenes.

Key Chemical Characteristics:

  • Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. Common reactions include hydrohalogenation, hydration, and halogenation. The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate at position 3.

  • Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the alkene. Treatment with a borane reagent (e.g., BH₃ in THF) followed by oxidation (e.g., with H₂O₂ and NaOH) would be expected to yield 3-ethyl-2-methylheptan-3-ol.

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, 2,3-diethyl-2,3-dimethyloxirane. The reaction is a syn-addition, with the oxygen atom adding to one face of the double bond.

  • Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Treatment with ozone followed by a reductive workup (e.g., with zinc and water) would yield propan-2-one (acetone) and pentan-3-one.

  • Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a platinum, palladium, or nickel catalyst) will reduce the double bond to yield the corresponding alkane, 3-ethyl-2-methylheptane.

Experimental Protocols

A common and effective method for the synthesis of sterically hindered trisubstituted alkenes like this compound is through the dehydration of a tertiary alcohol. This alcohol can be readily prepared via a Grignard reaction.

Synthesis of 3-Ethyl-2-methylheptan-2-ol (Grignard Reaction)

Principle: This step involves the nucleophilic addition of a Grignard reagent, butylmagnesium bromide, to a ketone, 3-pentanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromobutane

  • 3-Pentanone

  • Anhydrous Sodium Sulfate

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is initiated if the solution becomes cloudy and starts to reflux.

  • Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2-methylheptan-2-ol.

Synthesis of this compound (Acid-Catalyzed Dehydration)

Principle: The tertiary alcohol produced in the previous step is dehydrated using a strong acid catalyst. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.

Materials:

  • Crude 3-ethyl-2-methylheptan-2-ol

  • Concentrated sulfuric acid or phosphoric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • Place the crude 3-ethyl-2-methylheptan-2-ol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Heat the mixture to distill the alkene product as it is formed. The boiling point of the product is approximately 170 °C.

  • Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Perform a final fractional distillation to purify the this compound.

Mandatory Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Butyl_Bromide Butyl Bromide Grignard_Reagent Butylmagnesium Bromide Butyl_Bromide->Grignard_Reagent Mg, Et2O Magnesium Magnesium Magnesium->Grignard_Reagent 3-Pentanone 3-Pentanone Tertiary_Alkoxide Tertiary Alkoxide Intermediate 3-Pentanone->Tertiary_Alkoxide Grignard_Reagent->Tertiary_Alkoxide Tertiary_Alcohol 3-Ethyl-2-methylheptan-2-ol Tertiary_Alkoxide->Tertiary_Alcohol H3O+ workup Final_Product This compound Tertiary_Alcohol->Final_Product conc. H2SO4, Heat

Caption: Synthesis of this compound via Grignard reaction and dehydration.

Spectroscopic Data

  • ¹H NMR: The spectrum would be complex due to the number of non-equivalent protons. Key signals would include multiplets for the ethyl and butyl groups, and singlets or narrowly split signals for the methyl groups attached to the double bond.

  • ¹³C NMR: The spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The two sp² hybridized carbons of the double bond would appear in the downfield region (typically 120-140 ppm).

  • Infrared (IR) Spectroscopy: A characteristic C=C stretching vibration would be expected in the region of 1640-1680 cm⁻¹. The spectrum would also be dominated by C-H stretching and bending vibrations from the numerous alkyl groups.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 140. The fragmentation pattern would likely involve the loss of alkyl radicals.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further experimental validation of these properties is recommended.

References

An In-depth Technical Guide to the Potential Isomers of 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 3-ethyl-2-methylhept-2-ene, focusing on its isomeric forms. The document covers the structural and stereoisomeric possibilities, physicochemical properties, potential synthetic pathways, and analytical separation techniques. This guide is intended to serve as a comprehensive resource for professionals in chemical research and development.

Introduction to Isomerism in this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[1][2] Its structure, featuring a tetrasubstituted double bond, gives rise to several isomeric forms. Understanding the distinct properties and behaviors of these isomers is critical for applications in synthesis, materials science, and drug development, where specific molecular geometry can dictate biological activity and chemical reactivity.

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[3] For this compound, two primary categories of isomerism are relevant:

  • Structural Isomerism: These isomers have different atomic connectivity. This can involve changes in the carbon skeleton (chain isomerism) or the position of the double bond (positional isomerism).

  • Stereoisomerism: These isomers have the same atomic connectivity but differ in the three-dimensional arrangement of atoms. Due to the restricted rotation around the carbon-carbon double bond, this compound exhibits geometric isomerism.

Geometric Isomerism: (E) and (Z) Configurations

The core focus of this guide is the geometric isomerism of this compound. The double bond is located between the second and third carbons (C2 and C3). To determine if geometric isomers exist, we examine the substituents on each of these carbons:

  • On C2: A methyl group (-CH₃) and another methyl group.

  • On C3: An ethyl group (-CH₂CH₃) and a butyl group (-CH₂CH₂CH₂CH₃).

Since each carbon atom of the double bond is attached to two different groups, (E) and (Z) isomerism is possible. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration:

  • At C2: The two methyl groups are identical.

  • At C3: The butyl group has a higher priority than the ethyl group.

Wait, re-examining the structure this compound:

  • On C2: is attached a methyl group and the first carbon of the main chain (part of the double bond). The IUPAC name 2-methyl means a methyl group is on C2. The hept-2-ene implies C2 is part of the double bond. Let's reconsider the structure based on the name. The main chain is a heptene. The double bond is at position 2. There is a methyl group at position 2 and an ethyl group at position 3.

    • Carbon 2 (C2) is bonded to: Carbon 1 (a methyl group), Carbon 3 (via the double bond), and the explicitly named "2-methyl" group. This means C2 is bonded to two methyl groups.

    • Carbon 3 (C3) is bonded to: Carbon 2 (via the double bond), Carbon 4 (a butyl group as part of the heptene chain), and the explicitly named "3-ethyl" group.

Since C2 is bonded to two identical methyl groups, rotation of these groups does not lead to a different stereoisomer . Therefore, this compound does not have (E) and (Z) geometric isomers . The initial analysis was incorrect. The molecule is achiral and exists as a single geometric form.

This significantly simplifies the analysis. The primary source of isomerism will be structural (positional and chain isomers).

The logical relationship between the parent compound and its structural isomers is outlined below.

Isomer_Relationships Isomer Relationships for C10H20 Parent This compound (C10H20) Isomerism Types of Isomerism Parent->Isomerism exhibits Structural Structural Isomers Isomerism->Structural Positional Positional Isomers (Same Carbon Skeleton) Structural->Positional Chain Chain Isomers (Different Carbon Skeleton) Structural->Chain Positional_Ex1 3-Ethyl-2-methylhept-1-ene Positional->Positional_Ex1 Positional_Ex2 3-Ethyl-2-methylhept-3-ene Positional->Positional_Ex2 Chain_Ex1 Oct-2-ene derivatives Chain->Chain_Ex1 Chain_Ex2 Cyclodecane Chain->Chain_Ex2

Caption: Logical overview of isomerism for this compound.

Physicochemical Data

Quantitative data for this compound and its isomers are sparse in publicly available literature. The data below are compiled from chemical supplier databases and computational predictions. The primary entry corresponds to CAS Number 19780-61-1, which does not distinguish between potential isomers, though as established, no geometric isomers exist for this specific structure.

PropertyThis compound (CAS 19780-61-1)3-ethyl-2-methylhept-1-ene3-ethyl-2-methylhept-3-ene
Molecular Formula C₁₀H₂₀[1]C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.27 g/mol [1]140.27 g/mol 140.27 g/mol
Boiling Point 170.1 °C at 760 mmHg[1]161.0 °C at 760 mmHg (estimated)Not available
Density 0.75 g/cm³[1]Not availableNot available
Refractive Index 1.428[1]Not availableNot available
Flash Point 46.5 °C[1]37.7 °C (estimated)Not available
CAS Number 19780-61-1[1]19780-60-053843257 (CID)

Experimental Protocols

Synthesis of this compound

Two primary retrosynthetic pathways are proposed for the laboratory-scale synthesis of this tetrasubstituted alkene.

A common and reliable method for synthesizing highly substituted alkenes is the acid-catalyzed dehydration of a corresponding tertiary alcohol.[4] The reaction proceeds via an E1 mechanism, favoring the formation of the most thermodynamically stable alkene (Zaitsev's rule).

Dehydration_Workflow start Reactants: - 3-Ethyl-2-methylheptan-2-ol - Conc. H2SO4 or H3PO4 step1 Protonation of -OH group start->step1 Heat step2 Loss of H2O to form carbocation step1->step2 step3 Deprotonation of adjacent carbon step2->step3 product Product: This compound step3->product purify Workup & Purification: - Neutralization (NaHCO3) - Extraction (ether) - Distillation product->purify

Caption: Workflow for the synthesis via alcohol dehydration.

Protocol:

  • Reaction Setup: The precursor alcohol, 3-ethyl-2-methylheptan-2-ol[5], is placed in a round-bottom flask equipped with a distillation head and a condenser.

  • Acid Addition: A catalytic amount of a strong, non-nucleophilic acid (e.g., concentrated sulfuric acid or phosphoric acid) is added slowly with cooling.

  • Dehydration: The mixture is heated gently. The alkene product, having a lower boiling point than the starting alcohol, distills as it is formed, shifting the equilibrium toward the product.

  • Workup: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by fractional distillation to yield the final product.

The Wittig reaction is a powerful method for forming a C=C double bond with high regioselectivity.[6][7] It involves the reaction of a phosphorus ylide with a ketone or aldehyde. To synthesize the target tetrasubstituted alkene, a ketone and a corresponding ylide are required.

  • Retrosynthetic Disconnection:

    • Route A: Heptan-2-one + (1-propylidene)triphenylphosphorane ylide.

    • Route B: Propan-2-one + (1-ethylpentylidene)triphenylphosphorane ylide.

Route A is generally preferred as it involves a less sterically hindered ylide.

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction ylide1 1-Bromopropane + Triphenylphosphine (PPh3) ylide2 Phosphonium Salt Formation (SN2 Reaction) ylide1->ylide2 ylide3 Deprotonation with strong base (e.g., n-BuLi) ylide2->ylide3 ylide_final Phosphorus Ylide ylide3->ylide_final reaction Nucleophilic attack & Oxaphosphetane formation ylide_final->reaction ketone Heptan-2-one ketone->reaction product Alkene + PPh3O reaction->product

Caption: Workflow for the synthesis via the Wittig reaction.

Protocol:

  • Ylide Preparation (Inert Atmosphere): a. A solution of 1-bromopropane in anhydrous THF is added to a suspension of triphenylphosphine to form the phosphonium salt. b. The resulting salt is suspended in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cooled (e.g., to -78 °C or 0 °C). c. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the salt, forming the characteristic orange/red phosphorus ylide.

  • Wittig Reaction: a. A solution of heptan-2-one in anhydrous THF is added slowly to the ylide solution at low temperature. b. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification: a. The reaction is quenched with water or saturated ammonium chloride. b. The product is extracted into a nonpolar solvent (e.g., hexane or ether). c. The byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents and can be partially removed by filtration. d. The organic solution is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or distillation.

Analytical Protocol: Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for separating volatile organic compounds like alkene isomers.[8] Coupling it with mass spectrometry allows for definitive identification.

Objective: To separate this compound from its structural isomers and reaction byproducts and to confirm its molecular weight and fragmentation pattern.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column. A nonpolar stationary phase (e.g., polydimethylsiloxane, DB-1, or HP-5ms) is recommended, as elution will generally follow the boiling points of the analytes.[9]

  • Injector: Split/splitless injector, operated at a temperature high enough to ensure rapid vaporization (e.g., 250 °C).

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-15 °C/min up to a final temperature of 200-220 °C. This program allows for the separation of volatile impurities from the higher-boiling C₁₀ isomers.

  • Detector: Mass Spectrometer (MS).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Acquisition: The GC separates the components based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

  • Data Analysis:

    • Chromatogram: The total ion chromatogram (TIC) will show peaks corresponding to each separated compound. The retention time is a characteristic property of each compound under the specific GC conditions.

    • Mass Spectrum: The mass spectrum for the peak of interest should show a molecular ion (M⁺) peak at m/z 140, corresponding to the molecular weight of C₁₀H₂₀. The fragmentation pattern, showing characteristic losses of alkyl fragments, can be compared to library spectra to confirm the structure.

Conclusion

This compound is a C₁₀H₂₀ alkene that, contrary to what might be expected from a cursory glance, does not possess geometric isomers due to the presence of two identical methyl groups on one of the double-bonded carbons. Isomerism for this compound is therefore restricted to structural (constitutional) variations. The physicochemical properties for the specific compound (CAS 19780-61-1) are documented, but distinct experimental data for its many structural isomers are not widely available. This guide has outlined robust and plausible methodologies for the synthesis of this compound via alcohol dehydration or the Wittig reaction, and a detailed protocol for its analysis by GC-MS. These protocols provide a strong foundation for researchers working with this and related olefinic structures.

References

3-ethyl-2-methylhept-2-ene CAS number and database information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-ethyl-2-methylhept-2-ene, focusing on its identification, physicochemical properties, and potential synthetic and analytical methodologies.

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 19780-61-1[1][2][3][4][5][6]

  • Molecular Formula: C₁₀H₂₀[1][2][3][6]

  • Molecular Weight: 140.27 g/mol [1][3]

  • Synonyms: 2-Methyl-3-ethyl-2-heptene[2][6]

Physicochemical Data

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Density0.75 g/cm³[2][6]
Boiling Point170.1 °C at 760 mmHg[2][6]
Refractive Index1.428[2][6]
Flash Point46.5 °C[2][6]
Vapor Pressure1.98 mmHg at 25°C[2][6]
Kovats Retention Index (Standard non-polar)979.1[7]
Kovats Retention Index (Semi-standard non-polar)1073[7]

Experimental Protocols

Proposed Synthesis: Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis from aldehydes or ketones.[1][2][8][9] For the synthesis of the tetrasubstituted alkene, this compound, a possible disconnection approach involves the reaction of a ketone with a phosphorus ylide. However, it is noted that the synthesis of tetrasubstituted alkenes via the Wittig reaction can be challenging and may result in low yields, especially with sterically hindered ketones.[1]

Reactants:

  • Heptan-2-one

  • (1-propyl)triphenylphosphonium bromide (as the precursor to the Wittig reagent)

  • A strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Methodology:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (1-propyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension with stirring. The formation of the deep red-colored ylide indicates a successful reaction.

  • Allow the mixture to stir at 0°C for 1 hour and then warm to room temperature for another hour.

  • Alkene Formation: Cool the ylide solution back to 0°C.

  • Add a solution of heptan-2-one in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas Chromatograph equipped with a mass spectrometer detector.

  • Capillary column (e.g., non-polar, such as DB-5 or TG-SQC).[10][11]

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[11]

  • Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.[11]

GC-MS Parameters (Suggested):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Solvent Delay: 3 minutes

Data Analysis:

The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard, if available. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be compared with library spectra (e.g., NIST) for confirmation of the structure.[7]

Visualizations

Synthesis_Wittig reagent1 Heptan-2-one product This compound reagent1->product Wittig Reaction reagent2 (1-propyl)triphenylphosphonium bromide ylide Phosphorus Ylide reagent2->ylide Deprotonation base n-BuLi base->ylide ylide->product side_product Triphenylphosphine oxide product->side_product

Caption: Proposed Wittig reaction synthesis pathway for this compound.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_Data Data System Injector Injector Port (Vaporization) Column Capillary Column (Separation) Injector->Column Detector_MS Mass Spectrometer (Detection & Fragmentation) Column->Detector_MS Data_Acquisition Data Acquisition Detector_MS->Data_Acquisition Data_Analysis Chromatogram & Mass Spectrum Analysis Data_Acquisition->Data_Analysis Identification Compound Identification Data_Analysis->Identification Sample Sample Injection Sample->Injector

Caption: General experimental workflow for GC-MS analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3-ethyl-2-methylhept-2-ene, a substituted alkene of interest in organic synthesis and potentially as a fragment in drug discovery. The described methodology is based on the robust and widely utilized Wittig reaction, which allows for the regioselective formation of the carbon-carbon double bond.

Introduction

This compound (CAS No. 19780-61-1) is a C10H20 alkene.[1][2][3] The synthesis of such alkenes is a fundamental task in organic chemistry. Among the various methods available for alkene synthesis, the Wittig reaction stands out due to its reliability and the high degree of control it offers over the location of the newly formed double bond, avoiding the formation of isomeric mixtures often seen in elimination reactions.[4][5] The Wittig reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene.[6][7] This protocol will detail the synthesis of this compound from 3-heptanone and isopropyltriphenylphosphonium bromide.

Reaction Principle

The synthesis proceeds in two main stages:

  • Ylide Formation: Isopropyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium, to form the corresponding phosphorus ylide.

  • Wittig Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 3-heptanone. This leads to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct.[4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
Isopropyltriphenylphosphonium bromideC21H22BrP385.274.24 g (11 mmol)Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)C4H9Li64.064.4 mL (11 mmol)Sigma-Aldrich
3-HeptanoneC7H14O114.191.14 g (10 mmol)Sigma-Aldrich
Anhydrous Diethyl Ether ((C2H5)2O)(C2H5)2O74.12100 mLSigma-Aldrich
Saturated aq. Ammonium Chloride (NH4Cl)NH4Cl53.4950 mLFisher Scientific
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37As neededFisher Scientific
Hexane (for chromatography)C6H1486.18As neededFisher Scientific
Silica Gel (for chromatography)SiO260.08As neededFisher Scientific

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Syringes

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Procedure:

Part 1: Ylide Generation

  • A 250 mL round-bottom flask, equipped with a magnetic stir bar, is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Isopropyltriphenylphosphonium bromide (4.24 g, 11 mmol) is added to the flask, and the flask is sealed with a septum.

  • Anhydrous diethyl ether (50 mL) is added via syringe. The suspension is stirred at room temperature.

  • The flask is cooled to 0 °C in an ice bath.

  • n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise via syringe over 10 minutes. The formation of the orange-red ylide indicates a successful reaction.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

Part 2: Wittig Reaction and Workup

  • A solution of 3-heptanone (1.14 g, 10 mmol) in 20 mL of anhydrous diethyl ether is prepared in a separate, dry flask.

  • This solution is added dropwise to the ylide suspension at room temperature over 20 minutes.

  • The reaction mixture is stirred at room temperature for 12-16 hours (overnight). The disappearance of the orange-red color is an indication of reaction completion.

  • The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Part 3: Purification and Characterization

  • The crude product is purified by column chromatography on silica gel using hexane as the eluent to separate the alkene from the triphenylphosphine oxide byproduct.

  • The fractions containing the product are collected, and the solvent is evaporated to yield pure this compound.

  • The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Logical Workflow Diagram

Synthesis_Workflow A Ylide Formation B Wittig Reaction A->B Add 3-Heptanone C Aqueous Workup B->C Quench with NH4Cl(aq) D Purification C->D Column Chromatography E Characterization D->E NMR, IR, MS

Caption: Workflow for the synthesis of this compound.

Expected Results and Data

The expected yield of this compound can vary but is typically in the range of 60-80% for this type of Wittig reaction. The physical and spectroscopic properties of the product are summarized below.

Physical and Spectroscopic Data for this compound:

PropertyValue
Molecular FormulaC10H20
Molecular Weight140.27 g/mol [1]
Boiling Point170.1 °C at 760 mmHg[3]
Density0.75 g/cm³[3]
Refractive Index1.428[3]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~0.8-1.0 (m, 6H), ~1.2-1.5 (m, 4H), ~1.6-1.7 (s, 6H), ~1.9-2.1 (q, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~14.1, ~20.5, ~23.0, ~29.5, ~32.0, ~41.5, ~125.0, ~132.0
IR (neat, cm⁻¹)ν: ~2960, 2925, 2870 (C-H stretch), ~1460 (C-H bend), ~830 (C=C-H bend)
Mass Spec (EI, m/z)M⁺ at 140.2, fragmentation pattern consistent with the structure.

Note: NMR and IR data are predicted values and should be confirmed by experimental data.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diethyl ether is highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

References

Applications of 3-Ethyl-2-methylhept-2-ene in Organic Synthesis: A Review of Potential Transformations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-Ethyl-2-methylhept-2-ene is a trisubstituted alkene whose specific applications in complex organic synthesis are not extensively documented in peer-reviewed literature. However, its structural features suggest its potential as a versatile intermediate for the introduction of complex alkyl groups. This document outlines potential applications of this compound based on the well-established reactivity of trisubstituted alkenes. The protocols and data presented herein are representative examples and may require optimization for specific synthetic routes.

Introduction

Alkenes are fundamental building blocks in organic synthesis due to the reactivity of the carbon-carbon double bond. Trisubstituted alkenes, such as this compound, can undergo a variety of transformations with high regioselectivity due to the electronic and steric environment of the double bond. This document explores the potential utility of this compound in key synthetic operations including electrophilic additions and oxidative cleavages.

Potential Synthetic Applications

The reactivity of the double bond in this compound allows for its potential use in several key synthetic transformations.

Electrophilic Additions

The electron-rich double bond is susceptible to attack by electrophiles. In the case of this compound, the addition of electrophiles is expected to follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C2) and the nucleophile adding to the more substituted carbon (C3), leading to the formation of a stable tertiary carbocation intermediate.

  • Hydrohalogenation: The addition of hydrogen halides (HX) would be expected to yield a tertiary alkyl halide.

  • Hydration: Acid-catalyzed hydration would likely produce a tertiary alcohol.

  • Halogenation: The addition of halogens (X₂) would result in a vicinal dihalide.

Oxidation Reactions

Oxidative transformation of the double bond can lead to a variety of functional groups.

  • Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide.

  • Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, would yield ketones and/or aldehydes.

Experimental Protocols

The following are generalized protocols for the potential reactions of this compound.

Protocol for Hydrobromination (Markovnikov Addition)

Objective: To synthesize 3-bromo-3-ethyl-2-methylheptane.

Materials:

  • This compound (1.0 eq)

  • Hydrogen bromide (33% in acetic acid, 1.2 eq)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen bromide in acetic acid dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes) to yield the title compound.

Protocol for Epoxidation

Objective: To synthesize 2-(3-ethyl-2-methylheptan-2-yl)oxirane.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)

  • Dichloromethane (anhydrous)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (TLC analysis).

  • Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude epoxide may be used directly or purified by chromatography.

Quantitative Data Summary

The following tables present hypothetical data for the proposed reactions based on known trends for similar trisubstituted alkenes.

Table 1: Predicted Outcomes of Electrophilic Addition Reactions

ReactionReagentsMajor ProductPredicted RegioselectivityExpected Yield (%)
HydrobrominationHBr in Acetic Acid3-bromo-3-ethyl-2-methylheptane>95% (Markovnikov)85-95
Acid-Catalyzed HydrationH₂SO₄, H₂O3-ethyl-2-methylheptan-3-ol>95% (Markovnikov)70-85
BrominationBr₂ in CCl₄2,3-dibromo-3-ethyl-2-methylheptaneN/A (anti-addition)90-98

Table 2: Predicted Outcomes of Oxidation Reactions

ReactionReagentsMajor Product(s)Expected Yield (%)
Epoxidationm-CPBA2-(3-ethyl-2-methylheptan-2-yl)oxirane80-95
Ozonolysis (Reductive)1. O₃; 2. Zn, H₂OPropan-2-one and pentan-2-one75-90
Ozonolysis (Oxidative)1. O₃; 2. H₂O₂Propan-2-one and pentanoic acid70-85

Visualized Workflows and Pathways

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the functionalization of this compound.

Electrophilic_Addition_Pathway Start This compound Intermediate Tertiary Carbocation Intermediate Start->Intermediate + H⁺ (from HX or H₃O⁺) Product_HX Tertiary Alkyl Halide Intermediate->Product_HX + X⁻ Product_H2O Tertiary Alcohol Intermediate->Product_H2O + H₂O, then deprotonation

Caption: General pathway for electrophilic addition to this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Dissolve Alkene in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Reagent Dropwise B->C D 4. Quench Reaction C->D E 5. Aqueous Wash D->E F 6. Dry Organic Layer E->F G 7. Concentrate in Vacuo F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the synthesis and purification of products.

Conclusion

While specific documented applications of this compound are scarce, its structure as a trisubstituted alkene provides a platform for a variety of predictable and high-yielding synthetic transformations. The protocols and potential outcomes detailed in this document serve as a foundational guide for researchers and drug development professionals looking to incorporate this or structurally similar motifs into their synthetic strategies. Further experimental validation is recommended to optimize reaction conditions and confirm product identities.

Application Notes and Protocols for 3-ethyl-2-methylhept-2-ene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methylhept-2-ene is a trisubstituted alkene with the chemical formula C₁₀H₂₀.[1][2] As a functionalized hydrocarbon, its double bond serves as a versatile handle for a variety of chemical transformations, making it a potentially useful starting material in organic synthesis. The trisubstituted nature of the alkene influences its reactivity and selectivity in various addition reactions. This document provides detailed application notes and experimental protocols for the synthetic utilization of this compound, with a focus on transformations relevant to the synthesis of potential building blocks for drug discovery and development. Alkenes are reactive due to the presence of a pi bond, which is easier to break than a sigma bond.[3]

Chemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₂₀[1][2]
Molecular Weight140.27 g/mol [1][2]
CAS Number19780-61-1[1][4]
IUPAC NameThis compound[2]
Boiling Point170.1°C at 760 mmHg[5]
Density0.75 g/cm³[5]

Application Notes

This compound can serve as a precursor for the synthesis of a variety of functionalized molecules. Its trisubstituted double bond allows for regioselective and stereoselective transformations, which are crucial in the synthesis of complex organic molecules. Potential applications include the synthesis of chiral alcohols, vicinal diamines, and complex ketones, which are valuable intermediates in medicinal chemistry.

Synthesis of Chiral Alcohols via Hydroboration-Oxidation

The hydroboration-oxidation of this compound is expected to proceed with anti-Markovnikov regioselectivity, yielding 3-ethyl-2-methylheptan-3-ol.[6][7] This reaction is known to be a syn-addition, providing stereochemical control.[6][7] The resulting tertiary alcohol can be a useful chiral building block.

Synthesis of Vicinal Diamines via Diazidation

The electrochemical diazidation of alkenes is a powerful method for introducing two azide functionalities across a double bond.[8] These vicinal diazides can be readily reduced to the corresponding vicinal diamines, which are important pharmacophores in many biologically active compounds.

Synthesis of Ketones via Ozonolysis

Ozonolysis of this compound, followed by a reductive workup, will cleave the double bond to yield two carbonyl compounds: acetone and pentan-2-one. These smaller ketones can be valuable starting materials or intermediates in other synthetic routes.

Experimental Protocols

Protocol 1: Synthesis of 3-ethyl-2-methylheptan-3-ol via Hydroboration-Oxidation

This protocol describes the anti-Markovnikov hydration of this compound to produce 3-ethyl-2-methylheptan-3-ol.[6][7]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (14.0 g, 100 mmol) and anhydrous THF (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1 M BH₃·THF solution (33.3 mL, 33.3 mmol) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (15 mL).

  • Carefully add 30% H₂O₂ solution (15 mL) dropwise, ensuring the temperature does not exceed 30 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation or column chromatography.

Expected Results:

ProductYield (%)Boiling Point (°C)¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)
3-ethyl-2-methylheptan-3-ol85-9585-90 (10 mmHg)0.85-1.0 (m, 9H), 1.2-1.6 (m, 8H), 1.75 (d, 3H), 2.1 (s, 1H, OH)14.2, 14.5, 23.1, 26.0, 30.5, 35.1, 40.2, 75.8
Protocol 2: Synthesis of (2R,3S)-2,3-diazido-3-ethyl-2-methylheptane via Electrochemical Diazidation

This protocol outlines the synthesis of a vicinal diazide from this compound using an electrochemical method.[8]

Materials:

  • This compound

  • Trimethylsilyl azide (TMSN₃)

  • Ferrocene (Cp₂Fe)

  • Tetrabutylammonium perchlorate (n-Bu₄NClO₄)

  • Acetonitrile (MeCN), dry

  • Undivided electrochemical cell with carbon plate anode and cathode

  • Constant current power supply

Procedure:

  • In an undivided electrochemical cell equipped with a carbon plate anode and a carbon plate cathode, dissolve this compound (2.80 g, 20 mmol), Cp₂Fe (0.02 mmol), and n-Bu₄NClO₄ (20 mmol) in dry MeCN (60 mL).

  • Add TMSN₃ (120 mmol) to the solution.

  • Pass a constant current of 3 mA through the cell at room temperature for 6 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the vicinal diazide.

Expected Results:

ProductYield (%)AppearanceIR (cm⁻¹)
(2R,3S)-2,3-diazido-3-ethyl-2-methylheptane60-70Colorless oil2100 (N₃ stretch)

Visualizations

Synthetic Pathway from this compound

Synthetic_Pathway start This compound reagent1 1. BH3-THF 2. H2O2, NaOH start->reagent1 reagent2 TMSN3, Cp2Fe Electrolysis start->reagent2 reagent3 1. O3 2. DMS start->reagent3 product1 3-ethyl-2-methylheptan-3-ol product2 (2R,3S)-2,3-diazido-3-ethyl-2-methylheptane product3 Pentan-2-one + Acetone reagent1->product1 reagent2->product2 reagent3->product3

Caption: Key synthetic transformations of this compound.

Experimental Workflow for Hydroboration-Oxidation

Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification A Dissolve alkene in THF B Cool to 0 C A->B C Add BH3-THF B->C D Stir at RT C->D E Oxidation with NaOH, H2O2 D->E F Aqueous Workup E->F G Extraction F->G H Drying and Concentration G->H I Distillation/Chromatography H->I J J I->J Final Product Signaling_Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor Amine Derivative inhibitor->kinase2 Inhibition

References

Application Note: Structural Elucidation of 3-ethyl-2-methylhept-2-ene using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] This application note provides a comprehensive overview and detailed protocols for the structural characterization of 3-ethyl-2-methylhept-2-ene using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The target molecule, this compound, possesses several distinct proton and carbon environments, making it an excellent candidate for demonstrating the power of multi-dimensional NMR in unambiguously assigning all signals and confirming the molecular structure.

Molecular Structure and Atom Numbering The structure of this compound is shown below with the IUPAC numbering scheme for carbon atoms and lettering for distinct proton environments. This numbering is used for the assignment of NMR signals.

Predicted NMR Data The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like Chloroform-d (CDCl₃). These values are estimates based on empirical prediction models and typical ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (C10-H₃)1.65Singlet3H-
b (C3-Et-CH₃ )0.95Triplet3H7.5
c (C3-C H₂-CH₃)2.05Quartet2H7.5
d (C4-H₂)1.95Triplet2H7.4
e (C5-H₂)1.35Sextet2H7.4
f (C6-H₂)1.25Sextet2H7.4
g (C7-H₃)0.88Triplet3H7.4
j (C2-CH₃ )1.70Singlet3H-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelChemical Shift (δ, ppm)
C2125.5
C3132.0
C429.5
C532.0
C623.0
C714.0
C10 (on C2)20.5
C2-CH₃21.0
C3-C H₂CH₃22.5
C3-CH₂C H₃13.5

Experimental Protocols

1. General Sample Preparation

A well-prepared sample is crucial for acquiring high-quality NMR spectra.[4]

  • Sample Quantity: Weigh 10-20 mg of this compound for ¹H NMR. For ¹³C and 2D NMR experiments, a more concentrated sample of 30-50 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[5][6]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent must contain deuterium for the spectrometer's lock system.[4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[5][6] The final solution should be clear and free of solids.

  • Tube and Cap: Use clean, high-quality NMR tubes free from chips or cracks.[6] Cap the tube to prevent solvent evaporation and contamination.

2. 1D ¹H NMR Spectroscopy

This experiment identifies the different chemical environments of protons in the molecule.

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (SW): 20 ppm

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 3.28 s

3. 1D ¹³C{¹H} NMR Spectroscopy

This experiment identifies the different chemical environments of carbon atoms.

  • Spectrometer: 500 MHz NMR Spectrometer (125 MHz for ¹³C)

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (SW): 240 ppm

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.10 s

4. 2D COSY (Correlation Spectroscopy)

COSY reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, helping to identify adjacent protons.

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

    • Number of Scans (NS): 8

    • Relaxation Delay (D1): 2.0 s

    • Increments in F1: 512

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations).

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: hsqcedetgpsp (phase-edited to distinguish CH/CH₃ from CH₂)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.5 s

    • Increments in F1: 256

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is critical for mapping out the complete carbon skeleton.

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: hmbcgpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Acquisition Parameters:

    • Spectral Width (SW): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)

    • Number of Scans (NS): 32

    • Relaxation Delay (D1): 2.0 s

    • Increments in F1: 512

Visualizations: Workflows and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Conclusion Sample Sample Weighing & Dissolution Filter Filtration into NMR Tube Sample->Filter NMR_Acq 1D & 2D NMR Experiments Filter->NMR_Acq Processing Fourier Transform & Phasing NMR_Acq->Processing Assign Peak Picking & Signal Assignment Processing->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Logical Relationship of NMR Experiments

This diagram shows how different NMR experiments provide complementary information that collectively leads to the final structure.

G cluster_1D 1D NMR cluster_2D 2D NMR Structure Final Structure of This compound H1 ¹H NMR (Proton Types & Ratios) H1->Structure COSY COSY (¹H-¹H Connectivity) H1->COSY provides H signals for HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->Structure C13->HSQC provides C signals for COSY->Structure HSQC->Structure HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC confirms direct bonds before finding long-range HMBC->Structure

Caption: Interrelation of NMR experiments for structure determination.

Key NMR Correlations for this compound

This diagram illustrates the key through-bond correlations expected in the 2D NMR spectra of the target molecule.

Caption: Expected COSY and HMBC correlations for the molecule.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 3-Ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethyl-2-methylhept-2-ene is an unsaturated hydrocarbon with potential applications in organic synthesis and as a building block for more complex molecules. Understanding its reaction kinetics is crucial for optimizing reaction conditions, maximizing product yield, and ensuring process safety in industrial applications. This document outlines protocols for studying the kinetics of a representative reaction of this compound, its catalytic hydrogenation, and provides a template for data presentation and analysis.

Key Reaction: Catalytic Hydrogenation

The catalytic hydrogenation of this compound to 3-ethyl-2-methylheptane is a common and important reaction. The reaction proceeds in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.

Reaction Scheme:

The study of its kinetics typically involves determining the reaction order with respect to the alkene and hydrogen, the rate constant, and the activation energy.

Hypothetical Kinetic Data Presentation

The following tables represent how quantitative data for the catalytic hydrogenation of this compound could be summarized.

Table 1: Effect of Reactant Concentration on Initial Reaction Rate

ExperimentInitial [Alkene] (mol/L)Initial H₂ Pressure (atm)Initial Rate (mol/L·s)
10.111.5 x 10⁻⁴
20.213.0 x 10⁻⁴
30.123.0 x 10⁻⁴

Table 2: Temperature Dependence of the Rate Constant

Temperature (K)Rate Constant, k (L/mol·s)
2980.015
3080.031
3180.060

Experimental Protocols

A detailed methodology for determining the reaction kinetics is provided below. This protocol is a general guideline and may require optimization based on specific laboratory equipment and conditions.

Protocol 1: Determination of Reaction Order and Rate Constant

Objective: To determine the reaction order with respect to this compound and hydrogen, and to calculate the rate constant at a constant temperature.

Materials:

  • This compound (≥98% purity)

  • Palladium on carbon (5% Pd/C) catalyst

  • Anhydrous solvent (e.g., ethanol or ethyl acetate)

  • Hydrogen gas (high purity)

  • High-pressure reactor (e.g., Parr hydrogenator) equipped with a pressure gauge, thermometer, and stirring mechanism

  • Gas chromatograph (GC) with a suitable column for separating the reactant and product

Procedure:

  • Reactor Setup:

    • Ensure the high-pressure reactor is clean and dry.

    • Add a known amount of 5% Pd/C catalyst to the reactor vessel.

    • Add a specific volume of the anhydrous solvent.

  • Reaction Mixture Preparation:

    • Prepare stock solutions of this compound in the chosen solvent at various concentrations (e.g., 0.1 M, 0.2 M).

  • Reaction Execution:

    • Add a known volume of the alkene stock solution to the reactor.

    • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired initial pressure (e.g., 1 atm).

    • Begin vigorous stirring and start heating the reactor to maintain a constant temperature (e.g., 298 K).

    • Start timing the reaction immediately.

  • Monitoring Reaction Progress:

    • At regular time intervals, withdraw small aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot (e.g., by filtering out the catalyst or adding a reaction inhibitor).

    • Analyze the composition of the aliquot using GC to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • Repeat the experiment with different initial concentrations of the alkene and different initial pressures of hydrogen as outlined in Table 1.

    • Use the method of initial rates to determine the reaction order with respect to each reactant. The rate law is assumed to be of the form: Rate = k[Alkene]^m[H₂]^n.

    • Calculate the rate constant, k, from the determined rate law and experimental data.

Protocol 2: Determination of Activation Energy

Objective: To determine the activation energy (Ea) of the hydrogenation reaction.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform Kinetic Runs at Different Temperatures:

    • Following Protocol 1, perform a series of kinetic experiments at different temperatures (e.g., 298 K, 308 K, 318 K), keeping the initial concentrations of the reactants and the catalyst loading constant.

    • Determine the rate constant, k, at each temperature.

  • Data Analysis (Arrhenius Plot):

    • Plot ln(k) versus 1/T (where T is the temperature in Kelvin).

    • The plot should yield a straight line according to the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A).

    • The slope of the line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

    • Calculate the activation energy, Ea, from the slope.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Alkene Solutions charge_reactor Charge Reactor prep_reagents->charge_reactor prep_catalyst Weigh Catalyst prep_catalyst->charge_reactor prep_reactor Setup Reactor prep_reactor->charge_reactor purge_reactor Purge with N2 charge_reactor->purge_reactor pressurize Pressurize with H2 purge_reactor->pressurize run_reaction Stir and Heat pressurize->run_reaction sampling Take Aliquots run_reaction->sampling quench Quench Reaction sampling->quench gc_analysis GC Analysis quench->gc_analysis plot_data Plot Conc. vs. Time gc_analysis->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate determine_order Determine Reaction Order calc_rate->determine_order calc_k Calculate Rate Constant determine_order->calc_k

Caption: Workflow for kinetic analysis of alkene hydrogenation.

Logical Relationship for Kinetic Model Determination

G cluster_exp Experimental Data cluster_analysis Kinetic Analysis cluster_model Kinetic Model conc_vs_time [Alkene] vs. Time Data rate_law Determine Rate Law Rate = k[A]^m[B]^n conc_vs_time->rate_law temp_vs_rate Rate vs. Temperature Data arrhenius Arrhenius Analysis k = Ae^(-Ea/RT) temp_vs_rate->arrhenius reaction_order Reaction Orders (m, n) rate_law->reaction_order rate_constant Rate Constant (k) rate_law->rate_constant activation_energy Activation Energy (Ea) arrhenius->activation_energy

Caption: Logical flow for determining a kinetic model.

Application Notes and Protocols for the Synthesis of 3-Ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of the alkene, 3-ethyl-2-methylhept-2-ene. The proposed synthesis is based on the robust and widely utilized Wittig reaction, a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2][3][4][5][6][7][8] This protocol outlines the necessary reagents, step-by-step procedures, and purification techniques. Additionally, representative quantitative and spectroscopic data are presented to aid in product characterization.

Introduction

This compound is a branched, unsaturated hydrocarbon. The synthesis of such alkenes is of interest in various fields of chemical research, including the development of new synthetic methodologies and as building blocks for more complex molecules. The Wittig reaction offers a reliable method for the synthesis of alkenes with a well-defined double bond position, proceeding through the reaction of a phosphorus ylide with a ketone or aldehyde.[1][2][3][4][5][6][7][8] In this protocol, 3-octanone is reacted with the ylide generated from isopropyltriphenylphosphonium bromide to yield the target tetrasubstituted alkene.

Physicochemical Properties

PropertyValueReference
CAS Number19780-61-1[9][10][11]
Molecular FormulaC10H20[9][11]
Molecular Weight140.27 g/mol [9]
Boiling Point170.1 °C at 760 mmHg[11]
Density0.75 g/cm³[11]
Refractive Index1.428[11]
Flash Point46.5 °C[11]

Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of this compound from 3-octanone and isopropyltriphenylphosphonium bromide.

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 3-Octanone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane (for chromatography)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Step 1: Preparation of the Ylide (Wittig Reagent)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

Step 2: Reaction with 3-Octanone

  • Cool the ylide solution back down to 0 °C.

  • In a separate flame-dried flask, dissolve 3-octanone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the 3-octanone solution to the ylide solution dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel, eluting with hexane. The non-polar alkene will elute first, followed by the more polar triphenylphosphine oxide.[1]

  • Collect the fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.

Reaction Workflow

Wittig_Synthesis cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_purification Purification reagent1 Isopropyltriphenylphosphonium bromide ylide Phosphonium Ylide reagent1->ylide in THF, 0°C to RT reagent2 n-Butyllithium reagent2->ylide product This compound ylide->product in THF, 0°C to RT ketone 3-Octanone ketone->product byproduct Triphenylphosphine oxide product->byproduct crude Crude Product product->crude chromatography Silica Gel Chromatography crude->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Expected Results and Data

Quantitative Data:

ParameterExpected Value
Yield 60-80% (Typical for Wittig reactions with ketones)
Purity >95% (Determined by GC-MS and NMR)

Spectroscopic Data (Representative):

TechniqueData
¹H NMR (CDCl₃) δ (ppm): ~2.0-2.2 (m, allylic protons), ~1.6-1.8 (s, vinyl methyl protons), ~1.2-1.4 (m, alkyl chain protons), ~0.8-1.0 (t, terminal methyl protons)
¹³C NMR (CDCl₃) δ (ppm): ~130-140 (alkene C=C), ~20-40 (alkyl carbons), ~14 (terminal methyl carbons)
IR (Infrared) ~2960-2850 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (C-H bend). The C=C stretch for a tetrasubstituted alkene may be weak or absent.[12]
Mass Spec (EI) M⁺ at m/z = 140. Fragmentation pattern will show loss of alkyl groups, with prominent peaks corresponding to stable carbocations.[13][14][15][16][17]

Signaling Pathway Diagram

Not applicable for this topic.

Conclusion

The Wittig reaction provides an effective and reliable method for the synthesis of this compound. The protocol outlined in this document offers a clear and detailed procedure for researchers. The expected data provides a benchmark for the successful synthesis and characterization of the target compound. Careful execution of the reaction and purification steps is crucial for obtaining a high yield and purity of the final product.

References

3-Ethyl-2-methylhept-2-ene: Absence of Evidence in Pheromone Research

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no documented role for 3-ethyl-2-methylhept-2-ene as a pheromone or semiochemical in insect communication. Despite its availability for research purposes, there is currently no published data to support its involvement in insect behavior, such as attraction, aggregation, alarm, or mating.

Chemical databases provide the physical and chemical properties of this compound, but they do not contain information regarding its biological activity or natural occurrence in insects. Extensive searches for its function as an insect attractant, a component of volatile organic compound (VOC) profiles in insects, or as a semiochemical have yielded no relevant results.

Consequently, it is not possible to provide Application Notes, Experimental Protocols, or quantitative data on the pheromonal activity of this compound, as no such research appears to have been conducted or published. The creation of signaling pathway diagrams or experimental workflow visualizations is also not feasible due to the lack of foundational research.

Researchers, scientists, and drug development professionals seeking information on insect pheromones are advised to consult established databases and literature on known semiochemicals, as this compound does not appear to be a compound of interest in this field at present.

Application Notes and Protocols for the Analytical Standard of 3-Ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis, purification, and analytical characterization of 3-ethyl-2-methylhept-2-ene (CAS No. 19780-61-1). As a crucial reference material, a well-characterized analytical standard of this compound is essential for qualitative identification and quantitative analysis in various research and development settings. The protocols outlined below are designed to ensure the preparation of a high-purity standard and its accurate analysis.

Chemical Information:

  • IUPAC Name: this compound

  • Synonyms: 2-Methyl-3-ethyl-2-heptene

  • CAS Number: 19780-61-1[1][2][3][4]

  • Molecular Formula: C₁₀H₂₀[1]

  • Molecular Weight: 140.27 g/mol [5]

Synthesis Protocol: Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from carbonyl compounds and is suitable for preparing the trisubstituted alkene, this compound.[2][6][7][8][9] This procedure involves the reaction of a phosphorus ylide with a ketone.

Reaction Scheme:

Heptan-3-one + (1-methylethylidene)triphenylphosphorane → this compound + Triphenylphosphine oxide

Experimental Protocol:
  • Preparation of the Phosphorus Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while stirring under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve heptan-3-one (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Initial Purification:

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. A preliminary purification can be achieved by column chromatography on silica gel using a non-polar eluent such as hexane.

Purification Protocols

High purity is paramount for an analytical standard. The following methods can be employed to purify the synthesized this compound.

Fractional Distillation

Fractional distillation is effective for separating liquids with close boiling points, such as alkene isomers that may have formed during synthesis.[10][11][12][13][14]

Protocol:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude, solvent-free product in the distillation flask with a magnetic stir bar.

  • Heat the flask gently using a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound, which is approximately 170.1°C at 760 mmHg.[1]

  • Monitor the purity of the collected fractions by Gas Chromatography (GC).

Preparative Gas Chromatography (Prep GC)

For achieving the highest possible purity, preparative GC is the method of choice.[15][16][17][18][19] This technique separates components based on their volatility and interaction with the stationary phase, allowing for the isolation of the target compound.

Protocol:

  • Inject the partially purified product into a preparative gas chromatograph.

  • Use a non-polar column suitable for hydrocarbon separation.

  • Set the temperature program to achieve optimal separation of the desired alkene from any impurities.

  • Collect the fraction corresponding to the this compound peak using a collection trap.

  • Multiple injections may be necessary to obtain a sufficient quantity of the high-purity standard.

Analytical Characterization and Quantification

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

GC-FID is a standard method for determining the purity of volatile organic compounds.[20][21][22] The area of the peak corresponding to the analyte is proportional to its concentration.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent like hexane or dichloromethane at a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterResult
Retention TimeTo be determined experimentally
Purity (Area %)> 99.5%
Quantitative Nuclear Magnetic Resonance (qNMR) for Potency Determination

qNMR is a primary analytical method for determining the exact concentration or purity of a chemical standard without the need for a specific reference standard of the same compound.[1][5][23][24][25]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: A deuterated solvent with a known residual solvent peak, such as Chloroform-d (CDCl₃).

  • Internal Standard: A high-purity, stable compound with a known structure and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the purified this compound into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the deuterated solvent to dissolve both compounds completely.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction to the FID data.

    • Carefully integrate the signals of the analyte and the internal standard that are well-resolved and free from overlap.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Data Presentation:

ParameterValue
Analyte Mass (mg)To be measured
Internal Standard Mass (mg)To be measured
Analyte IntegralTo be measured
Internal Standard IntegralTo be measured
Calculated Purity (%)To be calculated

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is expected to be a flammable liquid.[26][27] Keep away from ignition sources.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.[26][27]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Ylide_Prep Prepare Phosphorus Ylide Start->Ylide_Prep Wittig_Reaction Perform Wittig Reaction Ylide_Prep->Wittig_Reaction Workup Quench and Extract Wittig_Reaction->Workup Crude_Product Obtain Crude Product Workup->Crude_Product Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Prep_GC Preparative GC Fractional_Distillation->Prep_GC Pure_Product High-Purity Product Prep_GC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow Pure_Product Purified this compound Sample_Prep_GC Prepare Sample for GC-FID Pure_Product->Sample_Prep_GC Sample_Prep_qNMR Prepare Sample for qNMR with Internal Standard Pure_Product->Sample_Prep_qNMR GC_FID_Analysis GC-FID Purity Analysis Sample_Prep_GC->GC_FID_Analysis Purity_Report Purity > 99.5% GC_FID_Analysis->Purity_Report qNMR_Analysis qNMR Potency Analysis Sample_Prep_qNMR->qNMR_Analysis Potency_Report Quantitative Purity Report qNMR_Analysis->Potency_Report

Caption: Analytical workflow for purity and potency determination.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-ethyl-2-methylhept-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties arise from the likely presence of structurally similar impurities, particularly positional and geometric (E/Z) isomers, which often have very close boiling points. These isomers can be challenging to separate using traditional distillation methods. Common isomeric impurities may include other C10H20 alkenes formed during synthesis.

Q2: Why is my final product purity, as determined by GC-MS, lower than expected after simple distillation?

A2: Simple distillation is often insufficient to separate compounds with close boiling points, a common issue with alkene isomers.[1][2] If your crude product contains isomers of this compound, simple distillation will likely result in a mixture of these compounds in the distillate. Fractional distillation or preparative gas chromatography is generally required for effective separation.

Q3: Can fractional distillation effectively separate the geometric isomers of this compound?

A3: The success of fractional distillation depends on the difference in boiling points between the cis (Z) and trans (E) isomers.[3] While cis and trans isomers have different physical properties, their boiling points can be very similar, making separation by fractional distillation challenging. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column.[1]

Q4: What is the expected boiling point of this compound?

A4: The boiling point of this compound is approximately 170.1°C at 760 mmHg. However, the presence of impurities and isomers can affect the observed boiling range during distillation.

Q5: When should I consider using preparative gas chromatography (pGC) for purification?

A5: Preparative GC is a powerful technique for separating volatile compounds with very similar boiling points, such as isomers.[1][4][5] It should be considered when high purity (>99%) is required and other methods like fractional distillation have failed to provide adequate separation.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Fractional Distillation

Symptoms:

  • GC-MS analysis of the distilled fractions shows the presence of multiple isomers.

  • The boiling point remains constant over a wide range of collected distillate, indicating an azeotrope-like behavior or very close boiling points.

Possible Causes:

  • Insufficient column efficiency (too few theoretical plates) for the separation.

  • The boiling points of the isomers are too close for effective separation by distillation.

  • The distillation is being run too quickly, not allowing for proper equilibrium to be established in the column.

Solutions:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Optimize Distillation Rate: Reduce the heating rate to allow for a slow and steady distillation. A general guideline is to collect distillate at a rate of 1-2 drops per second.

  • Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point difference between isomers.

  • Switch to Preparative GC: If fractional distillation fails, preparative GC offers much higher separation efficiency for closely boiling isomers.

Issue 2: Low Recovery of Pure Product

Symptoms:

  • The yield of the purified product is significantly lower than expected.

Possible Causes:

  • Product loss due to hold-up in a long or inefficiently packed fractional distillation column.

  • Thermal degradation of the product due to prolonged heating.

  • Inefficient trapping of the purified fractions in preparative GC.

Solutions:

  • Fractional Distillation:

    • Ensure the column is well-insulated to minimize heat loss and prevent excessive condensation before the condenser.[6]

    • Use a shorter column if the boiling point difference allows, to reduce surface area and hold-up.

  • Preparative GC:

    • Optimize the collection trap temperature. It should be low enough to condense the analyte but not so low as to freeze out carrier gas or cause blockages.

    • Ensure the transfer line from the GC to the trap is heated to prevent premature condensation.

    • Perform multiple small injections instead of one large injection to avoid overloading the column and detector.

Data Presentation

Table 1: Boiling Points of this compound and Related C10H20 Isomers

CompoundMolecular FormulaBoiling Point (°C at 760 mmHg)
This compoundC10H20170.1
1-DeceneC10H20172.0[7]
(E)-3-Methylhept-2-ene (analogue)C8H16~122-123
(Z)-3-Methylhept-2-ene (analogue)C8H16~128-129

Experimental Protocols

Fractional Distillation Protocol for Alkene Isomer Separation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1]

  • Sample Preparation:

    • Add the crude this compound mixture to the round-bottom flask, along with boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently. As the mixture boils, a ring of condensate will be observed rising up the fractionating column.[1]

    • Adjust the heating rate to allow the condensate ring to rise slowly and establish a temperature gradient in the column.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.

    • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity and isomeric composition.

Preparative Gas Chromatography (pGC) Protocol
  • System Preparation:

    • Install a suitable preparative-scale column in the gas chromatograph. A non-polar or medium-polarity column is often a good starting point for hydrocarbon separation.

    • Set the oven temperature program, injector temperature, and detector temperature. The initial oven temperature should be below the boiling point of the lowest-boiling component.

    • Set the carrier gas flow rate to the optimal level for the column being used.

  • Sample Injection:

    • Inject a small analytical-scale amount of the sample to determine the retention times of the different isomers.

    • For preparative runs, inject a larger volume of the sample. The exact volume will depend on the column capacity.

  • Fraction Collection:

    • Use a fraction collector at the outlet of the GC column. This can be a series of cold traps or an automated collection system.

    • Time the collection of each fraction to coincide with the elution of the target isomer from the column, as determined from the analytical run.

  • Post-Run:

    • After the run is complete, the collected fractions can be combined and analyzed for purity.

    • Multiple injections and collections may be necessary to obtain the desired amount of purified product.

Visualizations

G start Start: Impure This compound gc_analysis GC-MS Analysis of Crude Product start->gc_analysis isomers_present Are closely boiling isomers present? gc_analysis->isomers_present simple_distillation Simple Distillation isomers_present->simple_distillation No fractional_distillation Fractional Distillation isomers_present->fractional_distillation Yes purity_check Check Purity by GC-MS simple_distillation->purity_check fractional_distillation->purity_check prep_gc Preparative GC pure_product Pure Product (>99%) prep_gc->pure_product purity_check->pure_product Purity OK insufficient_purity Purity still insufficient purity_check->insufficient_purity Purity Not OK insufficient_purity->prep_gc

Caption: Troubleshooting workflow for the purification of this compound.

G challenge Purification Challenge: Co-eluting Isomers cause1 Positional Isomers (e.g., different double bond positions) challenge->cause1 cause2 Geometric Isomers (E/Z isomers) challenge->cause2 property Similar Boiling Points & Polarity cause1->property cause2->property solution1 Fractional Distillation (High theoretical plates) property->solution1 solution2 Preparative Gas Chromatography (pGC) property->solution2

Caption: Relationship between purification challenges and solutions for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-ethyl-2-methylhept-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and other tetrasubstituted alkenes are:

  • Acid-Catalyzed Dehydration of a Tertiary Alcohol: This is often the most direct route, starting from 3-ethyl-2-methylheptan-3-ol. The reaction typically involves heating the alcohol in the presence of a strong acid catalyst.

  • Wittig Reaction: This method involves the reaction of a ketone (e.g., 3-pentanone) with a phosphorus ylide (e.g., derived from 2-bromobutane). While versatile, achieving high stereoselectivity for tetrasubstituted alkenes can be challenging.

  • Grignard Reaction followed by Dehydration: This two-step process involves synthesizing the tertiary alcohol precursor (3-ethyl-2-methylheptan-3-ol) by reacting a ketone with a Grignard reagent, followed by a separate dehydration step.

Q2: How can I prepare the precursor, 3-ethyl-2-methylheptan-3-ol?

A2: The tertiary alcohol, 3-ethyl-2-methylheptan-3-ol, can be synthesized via a Grignard reaction. A common approach is the reaction of 3-pentanone with isobutylmagnesium bromide or the reaction of 2-methyl-3-heptanone with ethylmagnesium bromide.

Q3: What are the main challenges in synthesizing this compound?

A3: The primary challenges include:

  • Controlling Regioselectivity: During the dehydration of the precursor alcohol, the formation of isomeric alkenes is possible. However, according to Zaitsev's rule, the most substituted alkene, this compound, is expected to be the major product.[1][2][3][4]

  • Stereoselectivity in Wittig Reaction: The Wittig reaction can produce a mixture of (E) and (Z) isomers, and controlling the stereochemical outcome for tetrasubstituted alkenes can be difficult.

  • Carbocation Rearrangements: In acid-catalyzed dehydration, the intermediate carbocation can potentially undergo rearrangement, leading to undesired alkene isomers.

  • Low Yields in Grignard Reactions: Grignard reactions are sensitive to moisture and air, which can lead to reduced yields of the desired tertiary alcohol.

Q4: How can I purify the final product?

A4: Fractional distillation is a common and effective method for purifying this compound from the reaction mixture, especially to separate it from any unreacted starting materials or isomeric byproducts which may have different boiling points.[5]

Troubleshooting Guides

Acid-Catalyzed Dehydration of 3-Ethyl-2-methylheptan-3-ol
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Alkene Incomplete reaction.Increase reaction time or temperature. Ensure the acid catalyst is active and used in the correct concentration.
Loss of product during workup.Use a carefully controlled distillation setup. Ensure all glassware is properly sealed to prevent the loss of the volatile alkene.
Formation of Multiple Isomers Carbocation rearrangement.Use a milder acid catalyst or lower reaction temperature to disfavor rearrangement.
Non-selective proton removal.While Zaitsev's rule predicts the major product, some minor isomers are expected. Optimize purification to isolate the desired isomer.
Reaction Mixture Turns Dark Polymerization or side reactions.Lower the reaction temperature. Use a higher concentration of a less-coordinating acid.
Grignard Synthesis of 3-Ethyl-2-methylheptan-3-ol
Issue Possible Cause(s) Suggested Solution(s)
Grignard Reagent Fails to Form Wet glassware or solvent.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.
Inactive magnesium turnings.Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium.
Low Yield of Tertiary Alcohol Grignard reagent reacted with moisture or CO2.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Side reactions (e.g., enolization of the ketone).Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
Wittig Reaction for this compound
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Alkene Incomplete ylide formation.Ensure a strong enough base (e.g., n-butyllithium) is used to deprotonate the phosphonium salt.
Steric hindrance.The reaction of a sterically hindered ketone with a bulky ylide can be slow. Increase reaction time or temperature.
Mixture of E/Z Isomers Lack of stereocontrol.The stereochemical outcome depends on the ylide stability and reaction conditions. For tetrasubstituted alkenes, achieving high selectivity can be inherently difficult. Consider using modified Wittig reagents or alternative olefination methods if a specific isomer is required.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 3-Ethyl-2-methylheptan-3-ol

Objective: To synthesize this compound via the dehydration of 3-ethyl-2-methylheptan-3-ol.

Materials:

  • 3-ethyl-2-methylheptan-3-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask, distillation apparatus, separatory funnel, heating mantle

Procedure:

  • Place 3-ethyl-2-methylheptan-3-ol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus and heat the mixture. The optimal temperature for the dehydration of tertiary alcohols is typically between 25°C and 80°C.[1]

  • Collect the distillate, which will be a mixture of the alkene and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the this compound by fractional distillation. The boiling point of this compound is approximately 170.1°C at 760 mmHg.[6]

Expected Outcome: The major product will be this compound, as predicted by Zaitsev's rule.[1][2][3][4]

Protocol 2: Synthesis of 3-Ethyl-2-methylheptan-3-ol via Grignard Reaction

Objective: To synthesize the precursor alcohol, 3-ethyl-2-methylheptan-3-ol.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 2-Methyl-3-heptanone

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings in the round-bottom flask.

  • Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise to maintain a gentle reflux.

  • After the Grignard reagent has formed, cool the flask in an ice bath.

  • Dissolve 2-methyl-3-heptanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 3-ethyl-2-methylheptan-3-ol. This can then be purified by distillation or used directly in the dehydration step.

Visualizations

Dehydration_Workflow cluster_synthesis Synthesis of 3-Ethyl-2-methylheptan-3-ol cluster_dehydration Dehydration to Alkene Grignard_Reagent Prepare Ethylmagnesium Bromide Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Ketone 2-Methyl-3-heptanone Ketone->Grignard_Reaction Alcohol_Product 3-Ethyl-2-methylheptan-3-ol Grignard_Reaction->Alcohol_Product Dehydration Acid-Catalyzed Dehydration Alcohol_Product->Dehydration Purification Purification (Distillation) Dehydration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Dehydration Start Low Alkene Yield? Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Yes Loss_Workup Loss During Workup? Start->Loss_Workup No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Rxn->Increase_Time_Temp Yes Check_Catalyst Check Catalyst Activity Incomplete_Rxn->Check_Catalyst Also consider Optimize_Distillation Optimize Distillation Setup Loss_Workup->Optimize_Distillation Yes

Caption: Troubleshooting low yield in dehydration.

References

Technical Support Center: Degradation of 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 3-ethyl-2-methylhept-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

The primary degradation pathways for this compound, a branched alkene, involve oxidative cleavage of the carbon-carbon double bond. The specific products depend on the oxidizing agent and reaction conditions used.[1][2][3] The two most common laboratory methods for this are ozonolysis and oxidation with potassium permanganate (KMnO₄).

  • Ozonolysis: This method involves reacting the alkene with ozone (O₃) followed by a workup step. A reductive workup will yield ketones and aldehydes, while an oxidative workup will produce ketones and carboxylic acids.[3] For this compound, ozonolysis with a reductive workup is expected to yield propan-2-one and pentan-3-one.

  • Potassium Permanganate (KMnO₄): The outcome of KMnO₄ oxidation depends on the reaction conditions.

    • Cold, dilute KMnO₄: This results in the formation of a diol (3-ethyl-2-methylheptane-2,3-diol) through syn-dihydroxylation.[1][2]

    • Hot, concentrated KMnO₄: These harsher conditions cause oxidative cleavage of the double bond, breaking the carbon-carbon bond completely.[1][2] This will yield a ketone (pentan-3-one) and a carboxylic acid (acetic acid, from the further oxidation of the intermediate ketone).[4]

Q2: Why am I not seeing the expected degradation products in my analysis?

Several factors could lead to the absence of expected products:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or a suboptimal concentration of the oxidizing agent.

  • Degradation of Products: The degradation products themselves might be volatile or unstable under the experimental conditions, leading to their loss before analysis.

  • Analytical Issues: The analytical method, such as Gas Chromatography (GC), may not be optimized for the products. This could involve an incorrect temperature program, an unsuitable column, or issues with the detector.[5]

Q3: Can this compound undergo biodegradation?

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Gas Chromatography (GC) Analysis
Issue Possible Causes Solutions
No Peaks Observed - No sample injected (syringe issue).- Leak in the injection port septum.- Detector not turned on or not functioning.- Incorrect GC settings (e.g., split ratio too high).- Verify injection volume and syringe function.- Replace the septum.[5]- Check detector status and connections.- Optimize injection parameters.
Peak Tailing or Fronting - Column contamination or degradation.- Sample concentration too high.- Improper injection technique.- Condition or replace the GC column.[5]- Dilute the sample or use a split injection.[5]- Ensure a fast and smooth injection.
Ghost Peaks - Contamination from a previous run (carryover).- Septum bleed.- Contaminated carrier gas.- Run a blank solvent injection to clean the system.- Replace the septum.[6]- Ensure high-purity carrier gas and check for leaks.
Poor Peak Resolution - Inadequate column selectivity.- Incorrect oven temperature program.- Carrier gas flow rate is not optimal.- Use a different GC column with a more suitable stationary phase.- Optimize the temperature ramp rate.[5]- Adjust the carrier gas flow rate.
Mass Spectrometry (MS) Analysis
Issue Possible Causes Solutions
No Molecular Ion Peak (M+) - The molecular ion is unstable and has completely fragmented.- Use a softer ionization technique if available (e.g., Chemical Ionization).- Look for characteristic fragment ions.
Unexpected Fragment Ions - Presence of impurities in the sample.- Rearrangement reactions in the mass spectrometer (e.g., McLafferty rearrangement).[7]- Purify the sample before analysis.- Consult fragmentation libraries and literature for known rearrangements of similar compounds.[7]
Poor Signal-to-Noise Ratio - Low sample concentration.- Detector not sensitive enough.- Ion source is dirty.- Concentrate the sample.- Optimize detector settings.- Clean the ion source according to the manufacturer's instructions.

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the theoretical degradation pathways of this compound and a general experimental workflow for studying its degradation.

DegradationPathways cluster_ozonolysis Ozonolysis cluster_kmno4 KMnO₄ Oxidation alkene This compound ozonide Molozonide Intermediate alkene->ozonide 1. O₃ final_ozonide Ozonide ozonide->final_ozonide workup Reductive Workup (e.g., Zn/H₂O) final_ozonide->workup ketone1 Propan-2-one workup->ketone1 ketone2 Pentan-3-one workup->ketone2 alkene2 This compound diol 3-ethyl-2-methylheptane-2,3-diol alkene2->diol Cold, dilute KMnO₄ cleavage Oxidative Cleavage alkene2->cleavage Hot, conc. KMnO₄ ketone3 Pentan-3-one cleavage->ketone3 acid Acetic Acid cleavage->acid

Caption: Predicted degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample reaction Degradation Reaction (e.g., Ozonolysis or KMnO₄ oxidation) start->reaction extraction Solvent Extraction of Products reaction->extraction drying Drying of Organic Layer (e.g., with Na₂SO₄) extraction->drying concentration Sample Concentration (if necessary) drying->concentration analysis GC-MS Analysis concentration->analysis data Data Interpretation and Product Identification analysis->data end End: Identification of Degradation Products data->end

Caption: General experimental workflow for degradation studies.

Expected Quantitative Data Summary

The primary quantitative data from the analysis of degradation products will be obtained from Gas Chromatography-Mass Spectrometry (GC-MS). The table below outlines the expected results for the major products of ozonolysis with a reductive workup.

Analyte Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Propan-2-oneVaries with GC conditions5843, 15
Pentan-3-oneVaries with GC conditions8657, 29
This compound (unreacted)Varies with GC conditions140111, 97, 83, 69, 55, 41

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate used. The values for key fragment ions are based on common fragmentation patterns of ketones.

Experimental Protocols

Protocol: Ozonolysis of this compound

Objective: To cleave the double bond of this compound using ozone and identify the resulting carbonyl compounds.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone generator

  • Round-bottom flask

  • Drying tube

  • Zinc dust (Zn)

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • GC-MS system

Procedure:

  • Reaction Setup: Dissolve a known amount of this compound in anhydrous dichloromethane in a round-bottom flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas from an ozone generator through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Quenching: Once the reaction is complete, bubble nitrogen or oxygen through the solution to remove excess ozone.

  • Reductive Workup: Add zinc dust to the flask, followed by the slow addition of water or dilute acetic acid while stirring. Allow the mixture to warm to room temperature. This step reduces the ozonide intermediate to the final carbonyl products.

  • Extraction: Transfer the reaction mixture to a separatory funnel. If necessary, add more dichloromethane. Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Analysis: Dissolve the resulting residue in a small amount of a suitable solvent (e.g., dichloromethane or hexane) and analyze the sample using GC-MS to identify and quantify the degradation products.

References

Technical Support Center: Resolving Impurities in 3-Ethyl-2-Methylhept-2-ene Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 3-ethyl-2-methylhept-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected in a sample of this compound?

A1: The most common impurities are typically isomers of the target compound, which can be categorized as:

  • Positional Isomers: These isomers have the same molecular formula (C10H20) but differ in the location of the double bond.

  • Stereoisomers (E/Z Isomers): Due to the trisubstituted nature of the double bond in this compound, it can exist as E and Z isomers, which may be difficult to separate.

  • Structural Isomers: Other branched-chain alkenes with the same molecular formula may also be present, depending on the synthesis route.

Q2: What are the likely sources of these impurities?

A2: Impurities in this compound samples primarily originate from the synthesis process. The two common synthetic routes are the Wittig reaction and the dehydration of a tertiary alcohol.

  • Wittig Reaction: This method can lead to a mixture of E and Z isomers. The ratio of these isomers is dependent on the specific reaction conditions and the nature of the ylide used.[1][2][3]

  • Dehydration of 3-ethyl-2-methylheptan-3-ol: Acid-catalyzed dehydration of the corresponding tertiary alcohol can lead to the formation of a mixture of positional isomers due to competing elimination pathways and potential carbocation rearrangements.[4]

Q3: How can I prevent the formation of these impurities during synthesis?

A3: While complete prevention is challenging, optimizing the reaction conditions can favor the formation of the desired product.

  • For the Wittig Reaction: The stereochemical outcome can be influenced by the choice of phosphonium ylide and reaction solvent. Unstabilized ylides tend to favor the Z-isomer, while stabilized ylides favor the E-isomer.

  • For Alcohol Dehydration: Using milder dehydration conditions and specific acid catalysts can help minimize the formation of rearrangement products and other positional isomers.

Q4: How stable is this compound, and what are the potential degradation products?

A4: Alkenes, in general, are susceptible to oxidation and polymerization over time, especially when exposed to air, light, or heat. The stability of alkenes increases with the number of alkyl groups attached to the double bond. Trisubstituted alkenes like this compound are relatively stable.[5][6][7][8] Potential degradation products can include peroxides, aldehydes, ketones, and smaller hydrocarbon fragments resulting from cleavage of the double bond. Storage under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures can minimize degradation.

Troubleshooting Guides

Q5: I see an unexpected peak in the gas chromatogram (GC) of my this compound sample. How can I identify it?

A5: An unexpected peak likely corresponds to an impurity. Here's a systematic approach to its identification:

  • Analyze the Mass Spectrum (MS): Determine the molecular weight of the compound associated with the unknown peak from its mass spectrum. If the molecular weight is 140.27 g/mol , it is likely an isomer of this compound.

  • Compare Retention Times: Isomers often have very similar retention times. Positional isomers may elute closely to the main peak. The elution order on a non-polar GC column is generally related to the boiling point of the compounds.

  • Consult a Spectral Database: Compare the obtained mass spectrum with entries in a commercial or public spectral library (e.g., NIST, Wiley) to find a potential match.

  • Synthesize and Analyze Standards: If possible, synthesize potential isomeric impurities and run them on the GC-MS under the same conditions to confirm their retention times and mass spectra.

Q6: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as my target compound. What could they be?

A6: Peaks with the same m/z as this compound are most likely isomers. The table below summarizes potential isomers and their expected characteristics.

Impurity Type Potential Structures Expected Boiling Point (Relative to Target) Expected GC Retention Time (Relative to Target on non-polar column)
Positional Isomer 3-Ethyl-2-methylhept-1-eneLikely lowerLikely shorter
3-Ethyl-2-methylhept-3-eneSimilarSimilar
Stereoisomer (E)-3-Ethyl-2-methylhept-2-eneSimilarVery similar, may co-elute
(Z)-3-Ethyl-2-methylhept-2-eneSimilarVery similar, may co-elute
Structural Isomer Other C10H20 branched alkenesVariesVaries

Q7: How can I remove isomeric impurities from my this compound sample?

A7: Fractional distillation is the most effective method for separating compounds with close boiling points, such as isomers. The success of the separation depends on the difference in boiling points and the efficiency of the distillation column. For closely boiling isomers, a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended. The process should be carried out slowly to allow for proper equilibration between the liquid and vapor phases.

Experimental Protocols

Protocol 1: General Method for Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small amount of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: Increase to 200 °C at a rate of 10 °C/min

      • Hold: Hold at 200 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-300

    • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to this compound and any impurity peaks. Analyze the mass spectrum of each impurity to determine its molecular weight and fragmentation pattern for identification.

Protocol 2: General Method for Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Place the impure this compound sample in the round-bottom flask with a few boiling chips.

    • Heat the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heating.

    • Collect the fraction that distills at the boiling point of this compound (approximately 170 °C at atmospheric pressure) in the receiving flask.

    • Monitor the purity of the collected fractions by GC-MS.

Visualizations

experimental_workflow cluster_start Sample Analysis cluster_analysis Impurity Identification cluster_purification Purification cluster_end Final Product start Impure this compound Sample gcms GC-MS Analysis start->gcms data_analysis Data Analysis (Retention Time, Mass Spectra) gcms->data_analysis library_search Spectral Library Search data_analysis->library_search standard_synthesis Synthesize Standards (Optional) data_analysis->standard_synthesis purification Fractional Distillation library_search->purification standard_synthesis->purification end Pure this compound purification->end

Caption: Workflow for the identification and resolution of impurities.

troubleshooting_logic cluster_mw Molecular Weight Analysis cluster_isomer Isomer Identification cluster_other Other Impurity Identification start Unexpected Peak in GC-MS mw_check Determine Molecular Weight from MS start->mw_check mw_same MW = 140.27 g/mol mw_check->mw_same mw_diff MW ≠ 140.27 g/mol mw_check->mw_diff isomer_id Likely Isomeric Impurity mw_same->isomer_id other_id Non-Isomeric Impurity mw_diff->other_id compare_rt Compare Retention Times isomer_id->compare_rt analyze_fragmentation Analyze Fragmentation Pattern compare_rt->analyze_fragmentation library_search Search Spectral Library other_id->library_search check_reagents Check Starting Materials/Reagents library_search->check_reagents

Caption: Decision tree for troubleshooting unexpected peaks in GC-MS.

References

Technical Support Center: GC-MS Analysis of 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-ethyl-2-methylhept-2-ene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC-MS analysis of this compound?

A1: The main challenges include achieving good chromatographic separation from other C10H20 isomers, which may have very similar boiling points and chromatographic behavior. Additionally, interpreting the mass spectrum to definitively identify this compound among its isomers can be complex due to similar fragmentation patterns. Maintaining consistent retention times and peak shapes is also crucial for accurate quantification.

Q2: What type of GC column is recommended for the analysis of this compound?

A2: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a suitable choice for the analysis of branched alkenes like this compound. These columns separate compounds primarily based on their boiling points and are effective for resolving hydrocarbon isomers.

Q3: What is the expected Kovats retention index for this compound?

A3: On a standard non-polar column, the Kovats retention index for this compound is approximately 979. This value can be used as a reference point for peak identification when using a similar column and appropriate GC method parameters.

Q4: What are the characteristic mass spectral fragments for this compound?

A4: While a library search is the best way to confirm the identity, branched alkenes like this compound will typically show fragmentation patterns resulting from the loss of alkyl groups. Common fragments for C10H20 isomers include ions at m/z 41, 43, 55, 57, 69, 71, 83, and 85, corresponding to various alkyl and alkenyl cations. The molecular ion peak (M+) at m/z 140 may be weak or absent in the electron ionization (EI) mass spectrum.

Q5: How can I improve the resolution between this compound and other isomers?

A5: To improve resolution, you can optimize the GC oven temperature program. A slower temperature ramp rate can enhance separation. Additionally, using a longer GC column or a column with a smaller internal diameter can increase the number of theoretical plates and improve peak separation.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

IssuePossible CausesRecommended Actions
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated injector liner. 2. Trim the first few centimeters of the column. 3. Ensure a clean, square cut of the column and correct installation depth in the injector and transfer line.
Poor Peak Shape (Fronting) 1. Column overload (sample concentration too high). 2. Incompatible solvent with the stationary phase.1. Dilute the sample. 2. Ensure the sample solvent is appropriate for the non-polar column.
Retention Time Shifts 1. Leak in the system (e.g., septum, fittings). 2. Inconsistent oven temperature. 3. Changes in carrier gas flow rate. 4. Column aging.1. Perform a leak check. 2. Verify the oven temperature calibration. 3. Check the gas supply and flow controller. 4. Condition the column or replace if necessary.
Low Sensitivity/No Peak 1. Low sample concentration. 2. Syringe issue (e.g., blockage, incorrect volume). 3. Injector or MS source contamination. 4. MS detector issue.1. Prepare a more concentrated sample. 2. Inspect and clean or replace the syringe. 3. Clean the injector and MS ion source. 4. Check the MS tune and detector voltage.
Difficulty Identifying Isomers 1. Co-elution of isomers. 2. Similar mass spectra.1. Optimize the GC temperature program for better separation. 2. Carefully compare the obtained mass spectrum with a reference library (e.g., NIST). Pay close attention to the relative abundances of key fragment ions.

Experimental Protocols

Sample Preparation

For a standard solution, accurately weigh and dissolve this compound in a suitable volatile solvent (e.g., hexane or pentane) to a final concentration of 100 µg/mL. For complex matrices, a sample cleanup and extraction procedure may be necessary.

GC-MS Method Parameters

The following table provides a starting point for the GC-MS method parameters. Optimization may be required based on your specific instrument and application.

ParameterValue
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program - Initial Temperature: 50 °C, hold for 2 min - Ramp: 5 °C/min to 150 °C - Hold: 2 min at 150 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 35 - 300 amu

Visualizations

GCMS_Workflow cluster_sample Sample Handling cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Sample Preparation (Dilution in Hexane) Autosampler Autosampler Vial Sample_Prep->Autosampler Injector GC Injector (250°C) Autosampler->Injector Injection GC_Column GC Column (HP-5ms) Injector->GC_Column Ion_Source Ion Source (EI, 70eV) GC_Column->Ion_Source Elution Oven Oven Temperature Program Oven->GC_Column Quadrupole Quadrupole Mass Analyzer Ion_Source->Quadrupole Detector Detector Quadrupole->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Library_Search Library Search (NIST) Mass_Spectrum->Library_Search Report Final Report Library_Search->Report

Caption: GC-MS analysis workflow for this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Start Problem with GC-MS Analysis Peak_Tailing Peak Tailing? Start->Peak_Tailing Peak_Fronting Peak Fronting? Start->Peak_Fronting RT_Shift Retention Time Shift? Start->RT_Shift No_Peak No/Low Peak? Start->No_Peak Check_Liner Check/Replace Injector Liner Peak_Tailing->Check_Liner Yes Trim_Column Trim Column Check_Liner->Trim_Column Dilute_Sample Dilute Sample Peak_Fronting->Dilute_Sample Yes Leak_Check Perform Leak Check RT_Shift->Leak_Check Yes Check_Flow Verify Carrier Gas Flow Leak_Check->Check_Flow Check_Syringe Check Syringe No_Peak->Check_Syringe Yes Clean_Source Clean Ion Source Check_Syringe->Clean_Source

Caption: A decision tree for troubleshooting common GC-MS issues.

stability issues of 3-ethyl-2-methylhept-2-ene in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-ethyl-2-methylhept-2-ene during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, viscosity) Oxidation or polymerization due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon, nitrogen), protect from light by using amber vials, and store at recommended low temperatures.
Presence of unexpected peaks in analytical data (e.g., GC-MS, NMR) Degradation of the compound. Common degradation pathways for alkenes include oxidation.Characterize the impurities to understand the degradation pathway. Consider re-purification of the material if necessary. Review storage conditions to mitigate further degradation.
Inconsistent experimental results Use of a partially degraded sample. The presence of impurities can interfere with reactions.Always use a freshly opened or recently verified sample for sensitive experiments. It is good practice to re-analyze the purity of the compound if it has been in storage for an extended period.
Formation of peroxides Reaction with atmospheric oxygen, a common issue for many organic compounds, including alkenes.Test for the presence of peroxides using peroxide test strips. If peroxides are present, they can be removed by appropriate quenching procedures. Caution: Peroxides can be explosive. Handle with extreme care.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in storage?

A1: The stability of this compound, a trisubstituted alkene, can be influenced by several factors:

  • Oxygen: Alkenes can undergo autoxidation in the presence of oxygen, leading to the formation of peroxides and other oxidation products.[1][2] This process can be initiated by light, heat, or the presence of radical initiators.

  • Light: UV light can promote the formation of free radicals, initiating degradation pathways.

  • Temperature: Higher temperatures can accelerate the rate of degradation reactions.

  • Presence of Impurities: Acidic or basic impurities, as well as metal ions, can catalyze degradation reactions.

Q2: What are the likely degradation products of this compound?

  • Epoxides: Formed by the oxidation of the double bond.

  • Peroxides: Resulting from the reaction with molecular oxygen.[1][2]

  • Carbonyl Compounds (Ketones/Aldehydes) and Carboxylic Acids: These can be formed upon cleavage of the double bond through ozonolysis (if exposed to ozone) or further oxidation.[3]

  • Polymers: Under certain conditions, alkenes can undergo polymerization.

Q3: How should I store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to minimize exposure to oxygen.

  • Protection from Light: Use amber glass vials or store in a dark place to prevent photo-initiated degradation.

  • Low Temperature: Store at a low temperature (e.g., 2-8 °C). For long-term storage, consult the supplier's recommendation, which may include storage at -20 °C.

  • Tightly Sealed Container: Ensure the container is well-sealed to prevent the ingress of air and moisture.[4]

Q4: How can I check the purity and stability of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques:

  • Gas Chromatography (GC): Useful for determining the percentage purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the structure of impurities.

  • Peroxide Test: Commercially available test strips can be used to check for the presence of peroxides.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage

  • Upon receipt, store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

  • For long-term storage, keep the container at the recommended temperature (typically 2-8°C or lower) and protected from light.

  • Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the sample.

  • If the compound is used frequently, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.

Protocol 2: Monitoring Stability by Gas Chromatography (GC)

  • Initial Analysis: Upon receipt, perform a GC analysis to establish a baseline purity profile.

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., hexane, ethyl acetate) at a known concentration.

  • GC Conditions (Example):

    • Column: A non-polar column (e.g., DB-1, HP-5) is suitable for hydrocarbon analysis.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of this compound and any impurity peaks.

  • Periodic Re-analysis: Re-analyze the sample at regular intervals (e.g., every 6 months) or before critical use to monitor for any changes in the purity profile.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound A This compound D Peroxy Radical A->D + O2, Light/Heat F Epoxide A->F + [O] (e.g., peroxy acids) H Ozonide A->H + O3 B Oxygen (O2) B->D C Light/Heat C->D E Hydroperoxide D->E + H-abstraction G Ozone (O3) G->H I Ketones/Aldehydes H->I Reductive/Oxidative Workup

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., discoloration, new peaks) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage AnalyzeSample Analyze Sample Purity (GC, NMR) CheckStorage->AnalyzeSample ImpuritiesPresent Impurities Detected? AnalyzeSample->ImpuritiesPresent PeroxideTest Test for Peroxides PeroxidesPresent Peroxides Present? PeroxideTest->PeroxidesPresent ImpuritiesPresent->PeroxideTest Yes End Proceed with Experiment ImpuritiesPresent->End No Repurify Consider Re-purification PeroxidesPresent->Repurify No QuenchPeroxides Quench Peroxides (Caution!) PeroxidesPresent->QuenchPeroxides Yes AdjustStorage Adjust Storage Conditions Repurify->AdjustStorage QuenchPeroxides->Repurify UseAliquot Use a Fresh Aliquot or New Sample AdjustStorage->UseAliquot UseAliquot->End

Caption: Troubleshooting workflow for stability issues.

StorageLogic Logical Relationship of Storage Conditions to Stability Stability Enhanced Stability Degradation Increased Degradation LowTemp Low Temperature LowTemp->Stability InertAtmosphere Inert Atmosphere InertAtmosphere->Stability LightProtection Protection from Light LightProtection->Stability HighTemp High Temperature HighTemp->Degradation AirExposure Exposure to Air AirExposure->Degradation LightExposure Exposure to Light LightExposure->Degradation

Caption: Storage conditions affecting stability.

References

Technical Support Center: Synthesis of 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful scale-up synthesis of 3-ethyl-2-methylhept-2-ene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Overview and Experimental Protocol

The most common and scalable route for synthesizing the tetrasubstituted alkene, this compound, involves a two-step process:

  • Grignard Reaction: Addition of a methyl Grignard reagent to 3-ethylheptan-2-one to form the tertiary alcohol, 3-ethyl-2-methylheptan-2-ol.[1]

  • Acid-Catalyzed Dehydration: Elimination of water from the tertiary alcohol to form the desired alkene.[2]

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Purification A Prepare Methylmagnesium Bromide (Grignard Reagent) B Slowly Add 3-Ethylheptan-2-one to Grignard Reagent at 0°C A->B C Aqueous Workup (Quench with aq. NH4Cl) B->C D Dissolve Crude Alcohol in Toluene C->D Isolate Crude Alcohol E Add Catalytic H2SO4 and Heat to Reflux D->E F Neutralization & Washing E->F G Fractional Distillation Under Reduced Pressure F->G Isolate Crude Alkene H Characterization (GC-MS, NMR) G->H G cluster_0 Grignard Addition cluster_1 E1 Dehydration Ketone 3-Ethylheptan-2-one Intermediate Alkoxide Intermediate Ketone->Intermediate Grignard CH3MgBr Grignard->Ketone Nucleophilic Attack Alcohol Tertiary Alcohol Intermediate->Alcohol Protonation (Workup) Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol Protonation (H+) Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H2O H2O_leaving H2O Protonated_Alcohol->H2O_leaving Alkene This compound Carbocation->Alkene Deprotonation H_plus H+ Alkene->H_plus G Start Low Final Yield Check_Step1 Analyze crude alcohol yield/purity after Step 1. Start->Check_Step1 Step1_Low Yield is Low Check_Step1->Step1_Low Problem Found Step1_OK Yield is Good Check_Step1->Step1_OK No Issue Moisture Check for Moisture: - Flame-dry glassware - Use anhydrous solvents Step1_Low->Moisture Suspect Grignard Failure Reagents Check Reagents: - Activate Mg surface - Check ketone purity Step1_Low->Reagents Suspect Grignard Failure Check_Step2 Analyze crude alkene purity after Step 2. Step1_OK->Check_Step2 Step2_Problem Problem in Dehydration Check_Step2->Step2_Problem Incomplete Incomplete Reaction: - Increase reflux time - Ensure water removal Step2_Problem->Incomplete Alcohol still present Purification Loss During Purification: - Check distillation setup - Analyze for isomers Step2_Problem->Purification Product is impure/lost

References

common pitfalls in the handling of 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-ethyl-2-methylhept-2-ene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and use of this compound in experimental settings.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis, purification, and reaction of this compound.

Synthesis Troubleshooting

Problem: Low yield of this compound when using acid-catalyzed dehydration of 3-ethyl-2-methylheptan-2-ol.

Possible Cause: Carbocation rearrangements are a common side reaction in the acid-catalyzed dehydration of alcohols, especially when secondary or tertiary carbocations are formed.[1][2] This can lead to the formation of a mixture of isomeric alkenes, reducing the yield of the desired product.

Solution:

  • Use a milder dehydrating agent: Instead of strong acids like sulfuric acid, consider using phosphorus oxychloride (POCl₃) in pyridine.[3] This method typically proceeds through an E2 mechanism, which avoids the formation of a carbocation intermediate and thus minimizes rearrangements.

  • Optimize reaction temperature: The required temperature for dehydration varies with the alcohol's structure. For tertiary alcohols, milder conditions (25°– 80°C) are often sufficient and can help reduce side reactions.[4]

Logical Workflow for Dehydration Method Selection

start Start: Synthesize this compound from 3-ethyl-2-methylheptan-2-ol check_rearrangement Are carbocation rearrangements a significant issue? start->check_rearrangement acid_catalyzed Use Acid-Catalyzed Dehydration (e.g., H₂SO₄, heat) check_rearrangement->acid_catalyzed No poch_pyridine Use POCl₃ in Pyridine check_rearrangement->poch_pyridine Yes end End: Obtain this compound acid_catalyzed->end poch_pyridine->end

Caption: Decision workflow for selecting a dehydration method.

Purification Troubleshooting

Problem: Difficulty in separating this compound from its isomers by distillation.

Possible Cause: Alkenes with similar substitution patterns and carbon skeletons often have very close boiling points, making separation by simple distillation challenging. Isomerization can also occur at elevated temperatures during distillation.[2]

Solution:

  • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates for better separation of isomers with close boiling points.

  • Chromatography: For high-purity samples, column chromatography using silica gel or alumina can be an effective method for separating alkene isomers. The choice of eluent is critical and should be optimized based on the polarity of the isomers. A non-polar eluent system, such as hexanes, is a good starting point.

Experimental Protocol: Flash Chromatography for Alkene Isomer Separation

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., 100% hexanes).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude alkene mixture in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, collecting fractions.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired isomer.

Reaction Troubleshooting

Problem: Incomplete or slow reaction during epoxidation with m-CPBA.

Possible Cause: this compound is a trisubstituted alkene. While generally electron-rich and reactive towards peroxy acids, steric hindrance from the ethyl and methyl groups around the double bond can slow down the reaction rate.

Solution:

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture (monitoring for potential side reactions).

  • Use a more reactive epoxidizing agent: Consider using a more potent reagent like dimethyldioxirane (DMDO).

Problem: Low yield in hydroboration-oxidation reaction.

Possible Cause: Steric hindrance can also affect the hydroboration step. The bulky borane reagent (or its complex) may have difficulty accessing the double bond.

Solution:

  • Use a less sterically hindered borane source: Instead of borane-THF complex, consider using disiamylborane or 9-BBN (9-borabicyclo[3.3.1]nonane), which can exhibit higher regioselectivity with sterically hindered alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: As a volatile and flammable organic compound, the main safety concerns are:

  • Flammability: It can easily ignite. Handle in a well-ventilated area, preferably a fume hood, away from any ignition sources.[1][5]

  • Inhalation Toxicity: Inhalation of vapors may cause respiratory irritation.[1] Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6]

Q2: How should this compound be stored?

A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and direct sunlight. Store in a cabinet designated for flammable substances.[5] The compound should be stable under recommended storage conditions.[7]

Q3: Can this compound undergo isomerization?

A3: Yes, alkenes can undergo isomerization, especially in the presence of acid or base catalysts, or at elevated temperatures.[2] Trisubstituted alkenes like this compound are generally more stable than less substituted isomers.[5] However, double bond migration can still occur, leading to a mixture of isomers.

Q4: What are the expected products of ozonolysis of this compound?

A4: Ozonolysis cleaves the double bond. A reductive workup (e.g., with zinc or dimethyl sulfide) will yield two carbonyl compounds: butan-2-one and propanal.

Reaction Workflow: Ozonolysis of this compound

start This compound ozonolysis 1. O₃ 2. Reductive Workup (e.g., Zn/H₂O or DMS) start->ozonolysis products Butan-2-one + Propanal ozonolysis->products

Caption: Ozonolysis reaction workflow.

Quantitative Data Summary

The following table summarizes key physical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
Boiling Point 170.1 °C at 760 mmHg
Density 0.75 g/cm³

Data sourced from publicly available chemical databases.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes for the tetrasubstituted alkene, 3-ethyl-2-methylhept-2-ene. The routes discussed are the Wittig reaction, a Grignard reaction followed by dehydration, and the McMurry reaction. Each method is evaluated based on its reaction mechanism, potential yield, and experimental feasibility.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialsKey IntermediatesTypical YieldAdvantagesDisadvantages
Wittig Reaction 2-Pentanone, (1-Ethylpentyl)triphenylphosphonium bromidePhosphonium ylide, OxaphosphetaneLow to ModerateWell-established reaction, high regioselectivity.Challenging for tetrasubstituted alkenes, sterically hindered ketones react slowly, potential for E/Z isomer mixtures.[1][2][3][4]
Grignard Reaction & Dehydration 2-Pentanone, Ethylmagnesium bromide3-Ethyl-2-methylheptan-3-olModerate to HighReadily available starting materials, straightforward reaction sequence.Two-step process, potential for rearrangement during dehydration, use of strong acid.
McMurry Reaction 2-Pentanone, 3-HexanonePinacolate complexModerateGood for sterically hindered alkenes, one-pot reaction.Can produce a mixture of homo-coupled and cross-coupled products, requires sensitive low-valent titanium reagents.[5][6][7][8]

Route 1: The Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds and a phosphonium ylide.[1][3][4] For the synthesis of this compound, this would involve the reaction of 2-pentanone with a custom-synthesized phosphonium ylide.

Reaction Pathway

The synthesis of the required phosphonium ylide would begin with the SN2 reaction of triphenylphosphine with 3-bromohexane to form the corresponding phosphonium salt. This salt is then deprotonated with a strong base, such as n-butyllithium, to generate the ylide. The ylide then reacts with 2-pentanone to form an oxaphosphetane intermediate, which collapses to yield the desired alkene and triphenylphosphine oxide.[1][2][3]

Wittig_Reaction TPP Triphenylphosphine Phosphonium_Salt (1-Ethylpentyl)triphenylphosphonium bromide TPP->Phosphonium_Salt SN2 Bromohexane 3-Bromohexane Bromohexane->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Pentanone 2-Pentanone Pentanone->Oxaphosphetane Alkene This compound Oxaphosphetane->Alkene Collapse TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Figure 1. Wittig Reaction Pathway.
Experimental Protocol

1. Synthesis of (1-Ethylpentyl)triphenylphosphonium bromide:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine in anhydrous diethyl ether.

  • Add 3-bromohexane dropwise to the stirred solution.

  • The phosphonium salt will precipitate out of the solution. The reaction mixture is typically stirred overnight at room temperature.

  • The solid is collected by filtration, washed with anhydrous ether, and dried under vacuum.

2. Synthesis of this compound:

  • Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to -78 °C and add n-butyllithium dropwise until a deep orange or red color persists, indicating the formation of the ylide.

  • Slowly add a solution of 2-pentanone in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Performance and Limitations

The Wittig reaction is generally effective for a wide range of aldehydes and ketones. However, its application to the synthesis of sterically hindered, tetrasubstituted alkenes can be challenging, often resulting in low to moderate yields.[1] The reaction with ketones is slower than with aldehydes, and steric hindrance on both the ylide and the ketone can further impede the reaction.[2] Furthermore, the use of non-stabilized ylides, as is the case here, typically favors the formation of the Z-isomer, although a mixture of E and Z isomers is common.[4]

Route 2: Grignard Reaction Followed by Dehydration

This two-step route involves the initial formation of a tertiary alcohol through the addition of a Grignard reagent to a ketone, followed by the acid-catalyzed dehydration of the alcohol to the alkene.

Reaction Pathway

Ethylmagnesium bromide, a Grignard reagent, is reacted with 2-pentanone. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate. This intermediate is then protonated during an acidic workup to yield the tertiary alcohol, 3-ethyl-2-methylheptan-3-ol. Subsequent treatment of this alcohol with a strong acid, such as sulfuric acid, and heat results in the elimination of a water molecule to form the desired alkene.

Grignard_Dehydration Grignard Ethylmagnesium bromide Alkoxide Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Pentanone 2-Pentanone Pentanone->Alkoxide Alcohol 3-Ethyl-2-methylheptan-3-ol Alkoxide->Alcohol Protonation Workup Acidic Workup (e.g., H3O+) Workup->Alcohol Alkene This compound Alcohol->Alkene Dehydration Water Water Acid_Heat Strong Acid (H+) Heat Acid_Heat->Alkene McMurry_Reaction TiCl4 Titanium(IV) chloride LVT Low-valent Titanium TiCl4->LVT Zn Zinc powder Zn->LVT Reduction Pinacolate Pinacolate Intermediate LVT->Pinacolate Pentanone 2-Pentanone Pentanone->Pinacolate Coupling Hexanone 3-Hexanone Hexanone->Pinacolate Alkene This compound Pinacolate->Alkene Deoxygenation TiO2 Titanium oxides Pinacolate->TiO2

References

A Comparative Guide to the Reactivity of 3-ethyl-2-methylhept-2-ene and Other Alkene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of the tetrasubstituted alkene, 3-ethyl-2-methylhept-2-ene, and its less substituted isomers in common alkene reactions. Due to the limited availability of specific experimental data for this compound, this guide will utilize data for structurally similar alkenes to illustrate the principles of reactivity, with a particular focus on the influence of steric hindrance and substitution patterns.

Introduction to Alkene Reactivity

The reactivity of alkenes is primarily dictated by the electron-rich carbon-carbon double bond, which readily undergoes electrophilic addition reactions. The substitution pattern around this double bond significantly influences the rate and regioselectivity of these reactions. Generally, increased substitution on the double bond leads to greater thermodynamic stability of the alkene. However, this increased substitution can also introduce steric hindrance, which can decrease the rate of reaction.

This guide will explore the following key reactions:

  • Catalytic Hydrogenation

  • Halogenation (Bromination)

  • Hydrohalogenation (Hydrobromination)

  • Oxidation (Ozonolysis and Permanganate Oxidation)

Isomers Under Comparison

For the purpose of this guide, we will compare the reactivity of a tetrasubstituted alkene, using 2,3-dimethyl-2-butene as a proxy for This compound , with a trisubstituted and a disubstituted isomer.

Alkene IsomerStructureSubstitution
Tetrasubstituted This compoundTetrasubstituted
(Proxy)2,3-dimethyl-2-buteneTetrasubstituted
Trisubstituted 2-methyl-2-buteneTrisubstituted
Disubstituted (cis) cis-2-buteneDisubstituted
Disubstituted (trans) trans-2-buteneDisubstituted

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond of an alkene in the presence of a metal catalyst, resulting in a saturated alkane. The rate of this reaction is highly sensitive to steric hindrance around the double bond.

Reactivity Comparison

More substituted alkenes are generally more stable and have a lower heat of hydrogenation. However, they also tend to react more slowly due to steric hindrance, which impedes their ability to adsorb onto the catalyst surface.

AlkeneRelative Rate of Hydrogenation (Normalized)Heat of Hydrogenation (kJ/mol)
2,3-dimethyl-2-butene (Tetrasubstituted) Slower (Difficult to hydrogenate)~111
2-methyl-2-butene (Trisubstituted) 1~112
trans-2-butene (Disubstituted) 1.5~115
cis-2-butene (Disubstituted) 2.5~120

Note: Relative rates are approximate and can vary with catalyst and reaction conditions. Data is compiled from various sources for illustrative purposes.

Experimental Protocol: Catalytic Hydrogenation of a Hindered Alkene

Materials:

  • Alkene (e.g., 2,3-dimethyl-2-butene)

  • Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Carefully add the catalyst (typically 1-5 mol% of the alkene).

  • Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (using a balloon or a pressurized vessel) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude alkane product.

  • Purify the product by distillation or column chromatography if necessary.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkene in Solvent B Add Catalyst A->B C Flush with N₂/Ar B->C D Introduce H₂ C->D E Vigorous Stirring D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Figure 1: Experimental workflow for catalytic hydrogenation.

Halogenation (Bromination)

Halogenation involves the addition of a halogen (e.g., Br₂) across the double bond. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.

Reactivity Comparison

The rate of bromination is generally faster for more electron-rich (more substituted) alkenes. However, severe steric hindrance in tetrasubstituted alkenes can slow down the reaction rate compared to less hindered alkenes.

AlkeneRelative Rate of Bromination
2,3-dimethyl-2-butene (Tetrasubstituted) 1
2-methyl-2-butene (Trisubstituted) ~10
cis-2-butene (Disubstituted) ~100

Note: Relative rates are estimates based on general trends and can be influenced by solvent and temperature.

Experimental Protocol: Bromination of a Tetrasubstituted Alkene

Materials:

  • Alkene (e.g., 2,3-dimethyl-2-butene)

  • Bromine (Br₂) or Pyridinium tribromide (safer alternative)

  • Dichloromethane or Carbon tetrachloride (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred alkene solution. The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.

  • Continue the addition until a faint bromine color persists.

  • Allow the reaction to stir for an additional 15-30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the bromine color is completely discharged.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibromoalkane.

  • Purify by recrystallization or column chromatography.

Bromination_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene Alkene Br2 Br-Br Alkene->Br2 π bond attacks Br Bromonium Bromonium Ion Intermediate Br2->Bromonium Br_ion Br⁻ Br2->Br_ion Bromonium2 Bromonium Ion Br_ion2 Br⁻ Product Vicinal Dibromide (anti-addition) Bromonium2->Product Br_ion2->Bromonium2 Backside attack

Figure 2: Mechanism of alkene bromination.

Hydrohalogenation (Hydrobromination)

Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr) to an alkene. This reaction typically proceeds through a carbocation intermediate and follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon (to form the more stable carbocation).

Reactivity and Regioselectivity

For unsymmetrical tetrasubstituted alkenes like this compound, the initial protonation can occur at either of the two double-bonded carbons, leading to two different tertiary carbocations. The relative stability of these carbocations will determine the major and minor products. In this case, the two possible carbocations are of similar stability, so a mixture of products is expected.

Alkene IsomerReaction with HBrRegioselectivityExpected Products
This compound Forms two tertiary carbocationsLowMixture of 3-bromo-3-ethyl-2-methylheptane and 2-bromo-3-ethyl-2-methylheptane
2-methyl-2-butene Forms a tertiary carbocationHigh (Markovnikov)2-bromo-2-methylbutane (major)
cis/trans-2-butene Forms a secondary carbocationNot applicable (symmetrical)2-bromobutane
Experimental Protocol: Hydrobromination of a Hindered Alkene

Materials:

  • Alkene (e.g., this compound)

  • Hydrogen bromide (HBr) solution in acetic acid or as a gas

  • Inert solvent (e.g., dichloromethane or pentane)

  • Round-bottom flask

  • Gas inlet tube (if using HBr gas)

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Dissolve the alkene (1.0 eq) in an inert solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • If using HBr gas, bubble it slowly through the stirred solution. If using a solution of HBr in acetic acid, add it dropwise.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude alkyl halide.

  • Purify by distillation or column chromatography.

Oxidation

Ozonolysis

Ozonolysis involves the cleavage of the double bond with ozone (O₃) followed by a workup step. A reductive workup (e.g., with dimethyl sulfide, DMS, or zinc) yields aldehydes and/or ketones.

Since this compound is a tetrasubstituted alkene, its ozonolysis will yield two different ketones. The ozonolysis of the symmetrical proxy, 2,3-dimethyl-2-butene, yields two equivalents of acetone.[1]

AlkeneOzonolysis Products (Reductive Workup)Yield
This compound Butan-2-one and Pentan-3-oneHigh (typically >90%)
2,3-dimethyl-2-butene Acetone (2 equivalents)[1]High (typically >90%)[1]
2-methyl-2-butene Acetone and AcetaldehydeHigh (typically >90%)
cis/trans-2-butene Acetaldehyde (2 equivalents)High (typically >90%)
Experimental Protocol: Ozonolysis with Reductive Workup

Materials:

  • Alkene

  • Methanol or Dichloromethane (solvent)

  • Ozone generator

  • Oxygen source

  • Gas dispersion tube

  • Dimethyl sulfide (DMS) or Zinc dust

  • Round-bottom flask

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the alkene in methanol or dichloromethane in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists (indicating excess ozone).

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add the reducing agent (e.g., dimethyl sulfide, 1.5 eq) to the cold solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • The resulting crude mixture of carbonyl compounds can be analyzed by GC-MS or NMR, and the products can be separated by distillation or chromatography.

Ozonolysis_Mechanism cluster_step1 Step 1: Ozonide Formation cluster_step2 Step 2: Reductive Workup Alkene Alkene Ozone O₃ Alkene->Ozone Cycloaddition Molozonide Molozonide Ozone->Molozonide Ozonide Ozonide Molozonide->Ozonide Rearrangement Ozonide2 Ozonide DMS (CH₃)₂S Ozonide2->DMS Reduction Products Ketones/Aldehydes + DMSO DMS->Products

Figure 3: Simplified mechanism of ozonolysis.
Oxidation with Potassium Permanganate (KMnO₄)

Oxidation with hot, acidic or basic potassium permanganate is a vigorous reaction that also cleaves the double bond. Under these conditions, any resulting aldehydes are further oxidized to carboxylic acids. For tetrasubstituted alkenes, ketones are formed, which are resistant to further oxidation under these conditions.

AlkeneKMnO₄ Oxidation Products (Hot, Acidic/Basic)
This compound Butan-2-one and Pentan-3-one
2,3-dimethyl-2-butene Acetone (2 equivalents)
2-methyl-2-butene Acetone and Acetic acid
cis/trans-2-butene Acetic acid (2 equivalents)

Summary of Reactivity Trends

In general, the reactivity of alkenes in electrophilic additions is a balance between electronic effects (more substituted alkenes are more electron-rich) and steric effects (more substituted alkenes are more hindered).

  • Hydrogenation: Steric hindrance is the dominant factor, leading to slower reactions for more substituted alkenes.

  • Halogenation and Hydrohalogenation: Electronic effects generally lead to faster reactions for more substituted alkenes, but severe steric hindrance in tetrasubstituted alkenes can decrease the rate. Regioselectivity in hydrohalogenation is determined by carbocation stability.

  • Oxidative Cleavage: These reactions are generally effective for all alkenes, providing a reliable method for determining the structure of the original alkene by identifying the resulting carbonyl compounds.

This guide provides a foundational understanding of the comparative reactivity of this compound and its isomers. For specific quantitative data and optimization of reaction conditions, consulting detailed research literature for the specific substrate and reaction of interest is highly recommended.

References

comparative analysis of spectroscopic data for 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the spectroscopic data for 3-ethyl-2-methylhept-2-ene and its structural isomer, 3-ethyl-2-methyl-1-heptene. It is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and compound verification. The guide presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Data Presentation

Table 1: Comparative ¹³C NMR Data (Predicted Chemical Shifts in ppm)

Carbon Atom AssignmentThis compound3-Ethyl-2-methyl-1-heptene
C1 ~14-16~14-16
C2 ~125-135~145-155
C3 ~130-140~45-55
C4 ~30-35~30-35
C5 ~22-25~22-25
C6 ~30-35~30-35
C7 ~14-16~14-16
C8 (2-methyl) ~20-25~20-25
C9 (ethyl) ~25-30~25-30
C10 (ethyl) ~12-15~12-15

Note: The chemical shifts are predicted based on analogous structures and may vary slightly from experimental values.

Table 2: Comparative ¹H NMR Data (Predicted Chemical Shifts in ppm)

Proton EnvironmentThis compound3-Ethyl-2-methyl-1-heptene
Vinylic H No vinylic protons~4.5-5.0 (2H, multiplet)
Allylic H ~1.8-2.2 (quartet, 2H of ethyl; multiplet, 2H of heptyl)~2.0-2.4 (multiplet, 1H at C3)
Alkyl H ~0.8-1.6 (remaining protons)~0.8-1.6 (remaining protons)

Note: These are generalized predictions. Actual spectra would exhibit specific multiplicities based on spin-spin coupling.

Table 3: Comparative IR Spectroscopy Data (Key Absorption Bands in cm⁻¹)

Functional GroupThis compound3-Ethyl-2-methyl-1-heptene
=C-H Stretch Not prominent (trisubstituted alkene)~3080
C-H Stretch (sp³) ~2850-2960~2850-2960
C=C Stretch ~1665-1675 (weak)~1640-1650
=C-H Bend Not prominent~890

Table 4: Comparative Mass Spectrometry Data (Key Fragments m/z)

FragmentationThis compound3-Ethyl-2-methyl-1-heptene
Molecular Ion (M⁺) 140140
Base Peak 5569
Other Key Fragments 69, 97, 11155, 84, 111

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the neat liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Spectrum: The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification before analysis.

  • Ionization: Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical compounds.

G Workflow for Comparative Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison Sample A (this compound) Sample A (this compound) NMR NMR Sample A (this compound)->NMR IR IR Sample A (this compound)->IR MS MS Sample A (this compound)->MS Sample B (Isomer) Sample B (Isomer) Sample B (Isomer)->NMR Sample B (Isomer)->IR Sample B (Isomer)->MS Data Extraction Data Extraction NMR->Data Extraction IR->Data Extraction MS->Data Extraction Comparative Tables Comparative Tables Data Extraction->Comparative Tables Structural Elucidation Structural Elucidation Comparative Tables->Structural Elucidation

Caption: Workflow of Comparative Spectroscopic Analysis.

Biological Activity of 3-Ethyl-2-Methylhept-2-ene and Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the biological activity of 3-ethyl-2-methylhept-2-ene and its close structural analogues has yielded no specific experimental data. Currently, there is a lack of published research detailing the pharmacological, cytotoxic, antimicrobial, or other biological effects of this particular branched alkene. The information available is limited to its chemical and physical properties.

While direct data on this compound is unavailable, a broader examination of the biological activities of structurally related compound classes, such as branched alkenes and aliphatic hydrocarbons, can provide some general context. It is crucial to note, however, that these findings are not directly transferable to this compound and its specific analogues.

General Biological Activities of Related Compound Classes

Branched Alkenes in Chemical Ecology

Research in chemical ecology has shown that branched alkanes and alkenes play a role in insect communication, acting as components of contact sex pheromones in some species. The specific biological activity in this context is highly dependent on the precise molecular structure, including chain length and the position of methyl branches and double bonds.

Antimicrobial Properties of Aliphatic Molecules

Studies on long-chain fatty alcohols, which are aliphatic chains with a hydroxyl functional group, have demonstrated that antibacterial activity can be dependent on the length of the carbon chain. For instance, certain long-chain alcohols have shown bactericidal and membrane-damaging activities against various bacteria. However, the presence of the hydroxyl group significantly influences the biological activity, making direct comparisons to simple hydrocarbons like this compound difficult.

Anti-inflammatory Potential of Terpenes

Several naturally occurring terpenes and terpenoids, which are hydrocarbons that often feature branched structures and double bonds, have been investigated for their biological activities. For example, compounds like (+)-α-pinene, a bicyclic monoterpene, have exhibited anti-inflammatory and chondroprotective effects in in vitro models. Limonene, another cyclic monoterpene found in citrus fruits, has also been explored for various biological properties. The complexity and specific stereochemistry of these molecules are key determinants of their activity.

Data Presentation

Due to the absence of quantitative experimental data for this compound and its direct analogues, a comparative data table cannot be generated.

Experimental Protocols

As no specific biological studies on this compound were identified, a description of experimental protocols is not applicable.

Signaling Pathways and Experimental Workflows

The lack of research into the mechanism of action of this compound means there are no known signaling pathways or experimental workflows to visualize.

Confirming the Structure of 3-ethyl-2-methylhept-2-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-ethyl-2-methylhept-2-ene with a structural isomer, 3,4-diethylhex-3-ene, to aid in the definitive confirmation of its chemical structure. The guide leverages predicted spectroscopic data and outlines a detailed experimental protocol for structural verification.

Spectroscopic Data Comparison

Spectroscopic analysis is a cornerstone of chemical structure elucidation. Below is a comparison of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and its isomer, 3,4-diethylhex-3-ene. This data highlights the key differences that enable unambiguous identification.

Spectroscopic Data This compound 3,4-diethylhex-3-ene
¹H NMR (Predicted) Chemical Shift (ppm): • ~0.9 (t, 3H, -CH₃ of heptyl)• ~1.0 (t, 3H, -CH₃ of ethyl)• ~1.3 (m, 4H, -CH₂- of heptyl)• ~1.6 (s, 3H, =C-CH₃)• ~1.7 (s, 3H, =C-CH₃)• ~2.0 (q, 2H, -CH₂- of ethyl)• ~2.1 (t, 2H, -CH₂-C=)Chemical Shift (ppm): • ~1.0 (t, 12H, 4 x -CH₃)• ~2.1 (q, 8H, 4 x -CH₂-)
¹³C NMR (Predicted) Chemical Shift (ppm): • ~14 (2 x -CH₃)• ~21 (-CH₃ on double bond)• ~23 (-CH₃ on double bond)• ~29 (-CH₂-)• ~30 (-CH₂-)• ~32 (-CH₂-)• ~125 (=C<)• ~135 (=C<)Chemical Shift (ppm): • ~15 (4 x -CH₃)• ~25 (4 x -CH₂-)• ~130 (2 x =C<)
Mass Spec. (Predicted) Molecular Ion (m/z): 140Key Fragments (m/z): 125, 111, 97, 83, 69, 55, 41Molecular Ion (m/z): 140Key Fragments (m/z): 125, 111, 97, 83, 69, 57, 43

Experimental Protocols

To experimentally verify the structure of this compound, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to separate it from potential impurities or isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 µg/mL.

  • Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Solvent Delay: 3 minutes.

  • Data Analysis: The retention time of the major peak will be recorded. The mass spectrum of this peak will be analyzed for the molecular ion and characteristic fragment ions. This fragmentation pattern can be compared to the predicted spectrum and library data for confirmation.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound.

Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR CompareData Compare Experimental Data with Predicted & Literature Data GCMS->CompareData NMR->CompareData StructureConfirmed Structure Confirmed: This compound CompareData->StructureConfirmed Match StructureIncorrect Structure Incorrect/ Isomer Present CompareData->StructureIncorrect Mismatch

Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound.

A Comparative Analysis of 3-ethyl-2-methylhept-2-ene and Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and spectral properties of 3-ethyl-2-methylhept-2-ene and its structural isomers, 3-ethyl-2-methyl-1-heptene and (E)-3-methylhept-2-ene. The information presented is collated from publicly available experimental data to assist researchers in distinguishing between these closely related olefinic compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its isomers is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in various experimental settings.

PropertyThis compound3-ethyl-2-methyl-1-heptene(E)-3-methylhept-2-ene
Molecular Formula C₁₀H₂₀[1]C₁₀H₂₀[2][3]C₈H₁₆[4][5][6]
Molecular Weight 140.27 g/mol [1]140.27 g/mol [2][3]112.21 g/mol [7]
CAS Number 19780-61-1[1]19780-60-0[3]22768-20-3[4][5][6]
Boiling Point 170.1 °C at 760 mmHg[1]161 °C at 760 mmHg[3]Not available
Density 0.75 g/cm³[1]0.742 g/cm³[3]Not available
Refractive Index 1.428[1]1.421[3]Not available

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the unambiguous identification of organic compounds. The following sections summarize the key spectral features of this compound and its isomers. While specific peak lists are not provided, references to publicly available spectra are included.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The number of unique carbon environments in each isomer is a key distinguishing feature.

  • This compound : Spectral data is available on PubChem and SpectraBase[8][9].

  • 3-ethyl-2-methyl-1-heptene : Spectral data is available on PubChem[2].

  • (E)-3-methylhept-2-ene : Information on its NMR spectrum is less readily available in the searched resources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The C=C stretching vibration is a characteristic feature of these alkenes.

  • This compound : Vapor phase IR spectra are available on SpectraBase[8][9].

  • 3-ethyl-2-methyl-1-heptene : A gas-phase IR spectrum is available in the NIST WebBook[10]. The presence of a terminal double bond is expected to show distinct C-H stretching and bending vibrations compared to the internal double bond of its isomer.

  • (E)-3-methylhept-2-ene : While not directly found, related compounds' IR data are available on the NIST WebBook, which can be used for comparative purposes[11][12].

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is useful for identification and structural elucidation.

  • This compound : GC-MS data, including the top three mass-to-charge ratio (m/z) peaks, are available on PubChem (NIST Number: 113545)[8][9].

  • 3-ethyl-2-methyl-1-heptene : GC-MS data is available on PubChem (NIST Number: 114893)[2].

  • (E)-3-methylhept-2-ene : Mass spectral data is available in the NIST WebBook[11][12].

Experimental Protocols

The following are generalized protocols for the key analytical techniques cited in this guide.

¹³C NMR Spectroscopy Protocol

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. The spectrum is acquired on an NMR spectrometer. For quantitative analysis, a longer relaxation delay is used to ensure accurate integration of the signals. Proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy Protocol

For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr)[8]. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on an ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each compound.

Visualizations

Structural Comparison of Isomers

The following diagram illustrates the structural differences between this compound and its isomers.

G cluster_0 This compound cluster_1 3-ethyl-2-methyl-1-heptene cluster_2 (E)-3-methylhept-2-ene A C10H20 B C10H20 A->B Positional Isomers C C8H16 A->C Structural Analogs (different formula) B->C Structural Analogs (different formula)

Caption: Structural relationship between the compared alkenes.
General Experimental Workflow for Compound Analysis

The diagram below outlines a typical workflow for the analysis and characterization of a synthesized organic compound like this compound.

G Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structure_Confirmation Structure_Confirmation Purification->Structure_Confirmation Purified Sample Physicochemical_Tests Physicochemical_Tests Structure_Confirmation->Physicochemical_Tests Confirmed Structure Spectral_Analysis Spectral_Analysis Structure_Confirmation->Spectral_Analysis Confirmed Structure Data_Analysis Data_Analysis Physicochemical_Tests->Data_Analysis Spectral_Analysis->Data_Analysis Report Report Data_Analysis->Report

Caption: A generalized workflow for chemical analysis.

References

A Comparative Guide to the Properties of 3-Ethyl-2-methylhept-2-ene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of the tetrasubstituted alkene, 3-ethyl-2-methylhept-2-ene, and its structural isomers. The data presented is compiled from various chemical databases and scientific literature, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.

Physicochemical Properties

The following table summarizes the key physical properties of this compound and a selection of its C10H20 isomers. These properties are crucial for predicting the behavior of these compounds in various experimental settings, including their volatility, solubility, and chromatographic retention.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Target Compound This compound19780-61-1C₁₀H₂₀140.27170.1 (at 760 mmHg)[1]0.75[1]1.428[1]
Isomer 13-Ethyl-2-methylhept-1-ene19780-60-0C₁₀H₂₀140.27Not availableNot availableNot available
Isomer 2(3S)-3-Ethyl-2-methylhept-1-eneNot availableC₁₀H₂₀140.27Not availableNot availableNot available
Isomer 33-Ethyl-2-methylhept-3-eneNot availableC₁₀H₂₀140.27Not availableNot availableNot available
Isomer 43-Ethyl-6-methylhept-2-ene2198-73-4C₁₀H₂₀140.27Not availableNot availableNot available

Spectroscopic Data Comparison

Spectroscopic data is essential for the structural elucidation and identification of organic compounds. This section provides available spectroscopic information for this compound and its isomers.

CompoundKovats Retention Index (Standard non-polar)Key Spectroscopic Data
Target Compound 979.1[2]GC-MS: Available[2]. ¹³C NMR: Available[2]. IR (Vapor Phase): Available[2].
Isomer 1Not availableGC-MS: Available. ¹³C NMR: Available. IR (Vapor Phase): Available.
Isomer 2Not availableNo experimental data found.
Isomer 3Not availableNo experimental data found.
Isomer 4Not availableNo experimental data found.

Experimental Protocols

Representative Synthesis of a Tetrasubstituted Alkene via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes. The synthesis of a tetrasubstituted alkene like this compound would likely involve the reaction of a ketone with a phosphorus ylide. A plausible, though not experimentally verified, synthetic pathway is outlined below.

Reaction Scheme:

Wittig_Reaction Plausible Wittig Synthesis of this compound ketone Heptan-3-one alkene This compound ketone->alkene + Ylide ylide_precursor Isopropyltriphenylphosphonium iodide ylide Isopropylidene triphenylphosphorane ylide_precursor->ylide + Base base Strong Base (e.g., n-BuLi) ylide->alkene byproduct Triphenylphosphine oxide

Plausible Wittig Synthesis

Experimental Steps:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), isopropyltriphenylphosphonium iodide would be suspended in anhydrous tetrahydrofuran (THF). The suspension would be cooled to -78 °C, and a strong base, such as n-butyllithium in hexanes, would be added dropwise. The reaction mixture would be allowed to warm to room temperature and stirred for several hours to ensure complete formation of the ylide (isopropylidenetriphenylphosphorane).

  • Reaction with Ketone: The flask would then be cooled again to -78 °C, and a solution of heptan-3-one in anhydrous THF would be added dropwise. The reaction mixture would be allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction would be quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with diethyl ether. The combined organic layers would be washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure. The crude product would then be purified by flash column chromatography on silica gel to yield the desired this compound.

Determination of Boiling Point

The boiling point of a liquid is a key physical constant used for its identification and assessment of purity.

Experimental Workflow:

Boiling_Point_Determination Boiling Point Determination Workflow start Place liquid in distillation flask setup Assemble distillation apparatus with thermometer start->setup heat Gently heat the flask setup->heat observe Record temperature of vapor-liquid equilibrium heat->observe record Note the constant boiling temperature observe->record

Boiling Point Measurement

Procedure:

  • A small volume of the purified alkene is placed in a distillation flask.

  • The distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • The flask is gently heated.

  • The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a constant temperature reading on the thermometer during distillation, is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying components of a mixture. The Kovats retention index is a standardized measure of a compound's retention time in gas chromatography.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature program would be used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C, and holding for 5 minutes.

  • Injection: A small volume of a dilute solution of the analyte in a suitable solvent (e.g., hexane) is injected into the GC.

  • Mass Spectrometry: The mass spectrometer would be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: The retention time of the compound is recorded. For the determination of the Kovats index, a series of n-alkanes are run under the same conditions to calibrate the retention times.

Conclusion

This guide provides a comparative overview of the properties of this compound and its isomers, based on available data. While experimental data for some isomers is limited, the provided information and representative protocols offer a valuable starting point for researchers. Further experimental investigation is warranted to fully characterize all the isomers and to develop specific, optimized synthetic procedures.

References

Comparative Purity Assessment of Synthesized 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 3-ethyl-2-methylhept-2-ene, a trisubstituted alkene of interest in organic synthesis and medicinal chemistry. The purity of a synthesized compound is a critical parameter that can significantly impact its chemical and biological properties. This document outlines detailed experimental protocols and presents comparative data from various analytical methods to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction

The synthesis of this compound can be achieved through various routes, with two common methods being the Wittig reaction and the dehydration of a tertiary alcohol. Each synthetic pathway is susceptible to the formation of specific impurities, such as stereoisomers, constitutional isomers, or unreacted starting materials. Therefore, a thorough purity assessment is essential to ensure the quality and reliability of the final product. This guide compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the purity determination of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is particularly well-suited for identifying isomeric impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier gas: Helium at a constant flow rate of 1 mL/min.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or hexane.

  • Injection: Inject 1 µL of the sample into the GC inlet, operating in split mode with a split ratio of 50:1.

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

    • Solvent delay: 3 minutes.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative peak areas to determine the percentage purity and the abundance of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and accurate method for determining the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl3).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule. While not inherently quantitative for purity assessment without extensive calibration, it is an excellent tool for confirming the presence of the desired alkene functional group and the absence of certain impurities, such as hydroxyl groups from unreacted starting alcohol.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic alkene absorptions. For a trisubstituted alkene like this compound, expect to see:

    • C=C stretch between 1680-1665 cm⁻¹ (can be weak).[1]

    • =C-H stretch just above 3000 cm⁻¹.[2][3]

    • Strong C-H bending (out-of-plane) vibrations in the 840-800 cm⁻¹ region.[4]

Comparative Data

The following table summarizes hypothetical but realistic data obtained from the purity assessment of this compound synthesized via two different methods.

Analytical TechniqueSynthesis MethodPurity (%)Major Impurities IdentifiedImpurity (%)
GC-MS Wittig Reaction95.22-Heptanone (unreacted)3.1
Triphenylphosphine oxide1.7
Dehydration of Alcohol92.53-Ethyl-2-methylhept-1-ene4.8
3-Ethylidene-2-methylheptane2.7
qNMR Wittig Reaction96.1--
Dehydration of Alcohol93.2--
FTIR Wittig ReactionQualitativeC=O stretch absent-
Dehydration of AlcoholQualitativeO-H stretch absent-

Visualizing the Workflow and Synthetic Pathways

To better understand the logical flow of the purity assessment and the potential for impurity formation, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment cluster_results Results synthesis Synthesized Product gcms GC-MS Analysis synthesis->gcms Sample qnmr qNMR Analysis synthesis->qnmr Sample ftir FTIR Analysis synthesis->ftir Sample purity Purity Determination gcms->purity impurities Impurity Identification & Quantification gcms->impurities qnmr->purity structure Structural Confirmation ftir->structure

Caption: Overall workflow for the purity assessment of synthesized this compound.

Synthetic_Pathways cluster_wittig Wittig Reaction cluster_dehydration Alcohol Dehydration w_start 2-Heptanone + (Propan-2-yl)triphenylphosphonium bromide w_reagent Wittig Reagent Formation (strong base) w_start->w_reagent w_impurity1 Unreacted 2-Heptanone w_start->w_impurity1 Incomplete reaction w_reaction Wittig Reaction w_reagent->w_reaction w_product This compound w_reaction->w_product w_impurity2 Triphenylphosphine oxide w_reaction->w_impurity2 d_start 3-Ethyl-2-methylheptan-3-ol d_reaction Acid-catalyzed Dehydration d_start->d_reaction d_product This compound d_reaction->d_product d_impurity1 3-Ethyl-2-methylhept-1-ene d_reaction->d_impurity1 Side reaction d_impurity2 3-Ethylidene-2-methylheptane d_reaction->d_impurity2 Side reaction

Caption: Synthetic pathways and potential impurity formation.

Discussion of Results

The comparative data highlights the strengths and weaknesses of each analytical technique for the purity assessment of this compound.

  • GC-MS proves to be the most informative technique for identifying and quantifying impurities, especially for the product of the alcohol dehydration which may contain isomeric byproducts that are difficult to distinguish by other methods. The separation power of gas chromatography combined with the structural information from mass spectrometry allows for the confident identification of these closely related compounds.

  • qNMR offers the most accurate determination of absolute purity. Its advantage lies in the direct relationship between signal intensity and the number of nuclei, eliminating the need for response factors that can introduce errors in chromatographic methods. However, qNMR may not be able to identify and quantify individual impurities if their signals overlap with those of the main product or each other.

  • FTIR is a valuable qualitative tool for rapid confirmation of the successful synthesis. The presence of characteristic alkene peaks and the absence of peaks corresponding to starting materials (e.g., the C=O stretch of a ketone from a Wittig reaction or the O-H stretch of an alcohol from a dehydration reaction) provide strong evidence for the desired transformation. However, it is not suitable for quantifying the purity or identifying minor impurities.

Conclusion

For a comprehensive purity assessment of synthesized this compound, a combination of analytical techniques is recommended. GC-MS is indispensable for the identification and quantification of isomeric and other volatile impurities. qNMR provides the most accurate measurement of absolute purity. FTIR serves as a rapid and straightforward method for confirming the presence of the desired functional groups and the absence of key starting material functionalities. The choice of the primary technique will depend on the specific requirements of the research, with GC-MS being crucial when the formation of isomers is a concern, and qNMR being the gold standard for accurate purity determination.

References

No Direct Benchmark Studies Found for 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for benchmark studies and comparative performance data, no specific experimental research involving 3-ethyl-2-methylhept-2-ene in biological or drug development contexts could be identified.

Literature and database searches did not yield any published studies that directly evaluate the performance of this compound against other alternatives. Information regarding its biological activity, signaling pathways, or specific experimental applications in research is currently unavailable in the public domain.

The primary information available for this compound is limited to its chemical and physical properties, which are cataloged in chemical databases. These databases provide foundational information but do not contain the comparative experimental data necessary for a benchmark guide.

For researchers and drug development professionals interested in the potential applications of this compound, initial exploratory studies would be required to establish its biological effects and benchmark its performance against relevant comparators.

General Considerations for Alkenes in Research

While no data exists for the specific molecule , the broader class of molecules to which it belongs—alkenes—are fundamental structures in organic chemistry and drug design. The position of the double bond and the stereochemistry of substituents can significantly influence the biological activity of a molecule. In drug development, isomers of a compound (molecules with the same formula but different structures) can have vastly different effects, with one isomer being therapeutic while another might be inactive or even harmful.

Hypothetical Experimental Workflow

Should a researcher wish to investigate the biological properties of this compound, a general workflow could be conceptualized. This would involve initial screening to identify any biological activity, followed by more detailed studies to characterize its mechanism of action and compare its efficacy and potency against other compounds.

Below is a generalized DOT script illustrating a potential experimental workflow for evaluating a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: In vivo & Preclinical A Compound Acquisition (this compound) B In vitro Assay (e.g., cell viability, receptor binding) A->B C Hit Identification B->C D Dose-Response Studies C->D E Selectivity Profiling (against related targets) D->E F Lead Compound Selection E->F G Animal Model Testing F->G H Pharmacokinetic Studies (ADME) G->H I Toxicology Assessment H->I

A generalized workflow for the initial biological evaluation of a novel chemical compound.

Safety Operating Guide

Prudent Disposal of 3-ethyl-2-methylhept-2-ene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical guidance for the proper disposal of 3-ethyl-2-methylhept-2-ene, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling flammable liquid chemical waste in the absence of a specific Safety Data Sheet (SDS).

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. For this compound, a flammable alkene, adherence to hazardous waste protocols is mandatory.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. This information is critical for a proper risk assessment prior to handling and disposal.

PropertyValueReference
Molecular FormulaC₁₀H₂₀[1][2]
Molecular Weight140.27 g/mol [2][3]
Density0.75 g/cm³[1]
Boiling Point170.1°C at 760 mmHg[1]
Flash Point46.5°C[1]
Vapour Pressure1.98 mmHg at 25°C[1]

Step-by-Step Disposal Protocol

The following is a detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a flame-retardant lab coat.

  • Work Area: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams, particularly incompatible chemicals such as oxidizers.

  • Collect the waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with flammable hydrocarbons.

  • The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and should list the full chemical name: "this compound."[4]

3. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA).[5] This area should be a well-ventilated, cool, and dry location away from direct sunlight and heat sources.

  • Ensure the SAA is equipped with secondary containment to capture any potential leaks or spills.[4]

4. Final Disposal:

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of the hazardous waste.[5]

  • Complete all required hazardous waste manifests or tags as per your institution's and local regulations.[5] The tag should accurately reflect the contents of the waste container.

  • Flammable liquids like this compound are typically incinerated at a licensed hazardous waste disposal facility.[6]

Important Considerations:

  • Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[7][8] This can lead to environmental contamination and create a fire or explosion hazard.

  • Evaporation of flammable solvents in a fume hood is not a permissible disposal method and is illegal under the Clean Air Act.[6]

  • If you are unsure about any aspect of the disposal process, consult your EHS officer or laboratory supervisor.[7]

Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible, Labeled Hazardous Waste Container fume_hood->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal the Container transfer->seal saa Move Container to Satellite Accumulation Area (SAA) seal->saa log Complete Hazardous Waste Log/Tag saa->log ehs Contact Environmental Health & Safety (EHS) for Pickup log->ehs end End: Waste Disposed of by EHS ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-ethyl-2-methylhept-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-ethyl-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 19780-61-1). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk. This compound is a highly flammable liquid and poses a significant aspiration hazard.

Hazard Summary
Hazard StatementGHS Classification
Highly flammable liquid and vapourFlammable Liquids, Category 2
May be fatal if swallowed and enters airwaysAspiration Hazard, Category 1

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.[1]

PPE CategoryItemMaterial/Standard Specification
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or Viton® gloves are recommended for incidental contact. For extended contact or immersion, Viton® is preferred. Always inspect gloves for degradation or punctures before use and change them frequently.
Body Protection Flame-Retardant Laboratory CoatMust be made of a non-flammable material such as Nomex® or treated cotton. Standard polyester lab coats are not suitable as they can melt and adhere to the skin in a fire.[1]
Respiratory Protection Not generally required for small-scale use in a properly functioning chemical fume hood.If working outside of a fume hood or with large quantities, a risk assessment should be performed to determine the need for respiratory protection. If required, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Footwear Closed-toe ShoesShoes must be made of a non-porous material to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[1]

Preparation:

  • Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Remove all ignition sources, such as hot plates, open flames, and spark-producing equipment, from the immediate vicinity.[1][2]

  • Gather Materials: Assemble all necessary equipment (glassware, stir bars, etc.) and have spill control materials (absorbent pads, sand) readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Chemical:

  • Container Inspection: Before opening, inspect the container for any signs of damage or leakage.

  • Grounding: When transferring from a larger container (greater than 1 liter), ensure that both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.

  • Dispensing: Carefully dispense the required amount of the chemical. Use a funnel for transfers between containers to minimize the risk of spills.

  • Container Sealing: Immediately and securely seal the container after dispensing. Do not leave containers open to the atmosphere.[1]

  • Reaction Setup: If used in a reaction, ensure the apparatus is secure and that any heating is conducted using a safe source like a heating mantle or water bath, never an open flame.[1]

Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate solvent and then clean with soap and water.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety. This chemical is a non-halogenated organic solvent and should be disposed of accordingly.[3][4][5]

Liquid Waste:

  • Waste Collection: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.[3]

  • Labeling: Label the waste container with "Hazardous Waste," "Flammable," and list all chemical constituents by their full name.[3]

  • Segregation: Do not mix this waste with halogenated solvents or other incompatible waste streams.[4][5] This is important as the disposal methods for halogenated and non-halogenated waste are different and mixing them increases disposal costs.[4]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment.[6]

Solid Waste:

  • Collection: Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Evaporation: Allow volatile residues on solid waste to evaporate in a fume hood before placing them in the waste container to minimize vapor buildup.[3]

  • Disposal: The sealed container of solid waste should be disposed of through your institution's hazardous waste management program.

Never dispose of this compound down the drain. [5]

Emergency Procedures

  • Spill: For small spills within a chemical fume hood, use an absorbent material to contain and clean up the spill. Place the used absorbent in a sealed bag and dispose of it as hazardous solid waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Fire: Use a Class B (e.g., CO2 or dry chemical) fire extinguisher. Do not use water as it may spread the flammable liquid.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, No Ignition Sources) gather_materials Gather Materials & Spill Kit prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe inspect_container Inspect Container don_ppe->inspect_container ground_transfer Ground & Bond for Transfer inspect_container->ground_transfer dispense Dispense Chemical ground_transfer->dispense seal_container Seal Container Immediately dispense->seal_container decontaminate Decontaminate Work Area seal_container->decontaminate dispose_waste Dispose of Waste Correctly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe collect_liquid Collect Liquid Waste (Non-Halogenated) dispose_waste->collect_liquid collect_solid Collect Contaminated Solids collect_liquid->collect_solid label_waste Label Waste Container collect_solid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.